6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRCDROTHZQIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958007 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367900-94-5 | |
| Record name | 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 367900-94-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] This document outlines a detailed, two-step synthetic pathway, commencing with the preparation of the crucial precursor, 2-amino-6-fluoropyridine, followed by the construction of the imidazo[1,2-a]pyridine ring system and subsequent functional group manipulation to yield the target carboxylic acid. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction
The imidazo[1,2-a]pyridine ring system is a prominent structural motif in a variety of pharmaceutical agents due to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Derivatives of this scaffold have been reported to act as inhibitors of phosphoinositide 3-kinase (PI3K), making them promising candidates for cancer therapy.[1] Furthermore, their applications extend to the treatment of ulcers and as urease inhibitors.[3][4] The introduction of a fluorine atom at the 6-position can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide details a reliable and reproducible synthetic route to this compound, providing a foundation for the exploration of its therapeutic potential and the development of new derivatives.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a two-step sequence starting from commercially available 2,6-difluoropyridine. The overall synthetic scheme is presented below.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-fluoropyridine
This procedure outlines the nucleophilic aromatic substitution of a fluorine atom on 2,6-difluoropyridine with ammonia to yield the key intermediate, 2-amino-6-fluoropyridine.
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details the core synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient laboratory preparation of this important heterocyclic scaffold.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The carboxylic acid functionality at the 2-position serves as a versatile handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide focuses on the primary synthetic route to this compound, proceeding through the key intermediate, ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
Core Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process. The first step involves the cyclocondensation of 2-amino-5-fluoropyridine with ethyl bromopyruvate to form ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to yield the target carboxylic acid.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
This procedure is based on established methods for the synthesis of analogous imidazo[1,2-a]pyridine-2-carboxylates. The reaction involves the nucleophilic attack of the pyridine nitrogen of 2-amino-5-fluoropyridine on the α-carbon of ethyl bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Reaction Scheme:
Caption: Synthesis of the ethyl ester intermediate.
Materials and Reagents:
-
2-Amino-5-fluoropyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.0-1.2 eq).
-
To this suspension, add ethyl bromopyruvate (1.0-1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extract the residue with dichloromethane and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
Quantitative Data from Analogous Syntheses:
The following table summarizes reaction conditions and yields for the synthesis of structurally similar imidazo[1,2-a]pyridine-2-carboxylates, providing an expected range for the synthesis of the 6-fluoro derivative.
| Starting Aminopyridine | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 5-Bromo-2,3-diaminopyridine | Ethyl bromopyruvate, NaHCO₃ | Ethanol | Reflux | Not specified | 65 | [1] |
| 6-Methylpyridin-2-amine | Ethyl 3-bromo-2-oxopropionate, KHCO₃ | Ethanol | Reflux | 6 | 52.6 | [2] |
| 6-(6-Aminopyridin-3-yl)-N-(4-methoxybenzyl)quinazolin-4-amine | Ethyl bromopyruvate, NaHCO₃ | Ethanol | 80 °C | 4 | Not specified | [3] |
Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Materials and Reagents:
-
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
Hydrochloric acid (e.g., 12 M)
-
Water
Procedure:
-
Suspend ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate in aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture in an ice bath.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, neutralize the solution to an acidic pH (e.g., pH 3-4) with a suitable base (e.g., NaOH solution) to induce precipitation.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound.
Quantitative Data from Analogous Hydrolyses:
The hydrolysis of various substituted imidazo[1,2-a]pyridine esters provides an indication of the expected efficiency of this reaction.
| Substrate | Reagents | Time (h) | Temperature | Yield (%) | Reference |
| Substituted 3-phosphonopropanoate esters | 12 M HCl | 5 | Reflux | 65-77 | [4] |
Synthesis of Starting Material: 2-Amino-5-fluoropyridine
The key starting material, 2-amino-5-fluoropyridine, can be synthesized from 2-aminopyridine through a multi-step process.
Caption: Multi-step synthesis of 2-amino-5-fluoropyridine.
Detailed procedures for the synthesis of 2-amino-5-fluoropyridine can be found in the literature.[5][6] These methods typically involve the nitration of 2-acetamidopyridine, followed by reduction of the nitro group, a Schiemann reaction for fluorination, and final deprotection.
Conclusion
The synthesis of this compound is a well-established process that is accessible in a standard laboratory setting. The two-step sequence of cyclocondensation followed by hydrolysis provides a reliable route to this valuable building block. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize this compound and its derivatives for applications in drug discovery and development. Careful optimization of reaction conditions for the specific 6-fluoro substrate may lead to improved yields and purity.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Drug Discovery: A Technical Overview of its Derivatives' Biological Activities
For Immediate Release
Shanghai, China – December 27, 2025 – While direct biological activity data for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid remains limited, its significance in medicinal chemistry is profound. This compound serves as a crucial synthetic intermediate for a diverse range of biologically active molecules. Its derivatives have demonstrated considerable potential in treating a variety of diseases, exhibiting activities ranging from anticancer and anti-inflammatory to enzyme inhibition. This technical guide provides an in-depth analysis of the biological activities of key derivatives of the this compound scaffold, summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in drug discovery, known for its wide spectrum of pharmacological properties. The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 2-position creates a versatile building block, this compound, which has been instrumental in the development of novel therapeutic agents. The fluorinated structure often enhances metabolic stability and membrane permeability, making it a valuable feature in drug design.
Anticancer Activity of Derivatives
Derivatives of the 6-Fluoroimidazo[1,2-a]pyridine scaffold have emerged as a significant class of anticancer agents, targeting various signaling pathways implicated in tumorigenesis and cell survival.
PI3Kα Inhibition
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and identified as potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway frequently hyperactivated in cancer.
Quantitative Data: Anticancer Activity of Quinazoline Derivatives
| Compound | Target Cell Line | IC50 (μM) |
| Derivative 13k | HCC827 | 0.09 |
| Derivative 13k | A549 | 0.25 |
| Derivative 13k | HCT116 | 0.43 |
| Derivative 13k | NCI-H460 | 0.31 |
Data sourced from a study on 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors.[1]
Experimental Protocol: In Vitro Anticancer Assay
The in vitro anticancer activity of the quinazoline derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (HCC827, A549, HCT116, and NCI-H460) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Following treatment, the MTT reagent was added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability and calculate the IC50 values.
Signaling Pathway: PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of PI3Kα by the imidazo[1,2-a]pyridine derivatives disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Inhibition of Wnt/β-catenin Signaling
Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[2] These compounds downregulate the expression of Wnt target genes like c-myc and cyclin D1, leading to decreased cell proliferation.[2]
Signaling Pathway: Wnt/β-catenin Pathway
Caption: Simplified Wnt/β-catenin signaling pathway and the point of intervention by specific imidazo[1,2-a]pyridine derivatives.
Urease Inhibition
Derivatives of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, specifically oxazole derivatives, have demonstrated potent inhibitory activity against urease.[3][4] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, which are linked to gastritis and peptic ulcers.
Quantitative Data: Urease Inhibition
| Compound | IC50 (μM) |
| Analog 4i | 5.68 ± 1.66 |
| Analog 4o | 7.11 ± 1.24 |
| Analog 4g | 9.41 ± 1.19 |
| Analog 4h | 10.45 ± 2.57 |
| Thiourea (Standard) | 21.37 ± 1.76 |
Data sourced from a study on oxazole derivatives of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.[3][4]
Experimental Protocol: In Vitro Urease Inhibition Assay
The urease inhibition activity was assessed using a well-established spectrophotometric method. The assay mixture, containing urease enzyme, buffer, and the test compound at various concentrations, was pre-incubated. The reaction was initiated by the addition of urea, and the production of ammonia was quantified by measuring the absorbance change at a specific wavelength. The percentage of inhibition was calculated, and the IC50 values were determined by plotting the inhibition percentage against the compound concentration.
Anti-inflammatory Activity
A novel derivative of imidazo[1,2-a]pyridine has shown anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[5] This highlights the potential of this scaffold in developing treatments for inflammation-driven diseases.
Signaling Pathway: STAT3/NF-κB Inflammatory Pathway
References
- 1. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Medicinal Chemistry Landscape of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 2-position, yielding 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, offers a unique combination of electronic properties and functional handles for creating novel therapeutic agents. This technical guide provides an in-depth analysis of the medicinal chemistry applications of this core, drawing upon data from closely related analogs to elucidate its potential as an anticancer and anti-ulcer agent. This document details synthetic strategies, structure-activity relationships (SAR), quantitative biological data of related compounds, and relevant signaling pathways, offering a comprehensive resource for researchers in drug discovery and development.
Introduction
Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention from the pharmaceutical industry. Their rigid bicyclic structure provides a versatile template for developing potent and selective modulators of various biological targets. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The carboxylic acid moiety at the 2-position serves as a key functional group for forming amides, esters, and other derivatives, allowing for extensive exploration of the chemical space to optimize pharmacological activity.
While direct biological data for this compound is limited in publicly available literature, extensive research on its close derivatives, particularly esters and amides, highlights its potential in oncology and infectious diseases. This guide will synthesize this information to provide a forward-looking perspective on the therapeutic promise of this specific scaffold.
Synthetic Chemistry
The synthesis of the this compound core can be achieved through established methods for imidazo[1,2-a]pyridine ring formation. A common and efficient approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Proposed Synthetic Pathway
A plausible and efficient route to the target compound starts from 5-fluoro-2-aminopyridine. The key steps are outlined below:
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ester.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.
Medicinal Chemistry Applications and Quantitative Data
The medicinal chemistry applications of the this compound scaffold are inferred from the biological activities of its closely related derivatives. Key areas of interest include oncology, specifically the inhibition of the PI3K pathway, and the treatment of bacterial infections through urease inhibition.
Anticancer Activity: PI3Kα Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various cancers, making it a prime target for drug development.[1] Several studies have demonstrated that derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid are potent PI3Kα inhibitors.[1][2]
Table 1: In Vitro PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R Group at 6-position | Modification at 2-position | PI3Kα IC₅₀ (nM) | Reference |
| Analog 1 | 5-(phenyl sulfonamide)pyridin-3-yl | Ethyl ester | Not specified, but potent | [2] |
| Analog 2 | Quinazolin-6-yl derivative | Ethyl ester | 1.94 | [1] |
Note: This table presents data for structurally related compounds to infer the potential of the 6-fluoro-2-carboxylic acid scaffold.
The data suggests that the imidazo[1,2-a]pyridine-2-carboxylate core is a viable scaffold for developing potent PI3Kα inhibitors. The 6-fluoro substituent is expected to favorably modulate the electronic and metabolic properties of such inhibitors.
Inhibition of PI3Kα blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of AKT and its downstream effector mTOR.[3][4] This cascade disruption ultimately leads to decreased cell proliferation and survival, and can induce apoptosis.[3][4]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Inhibition of the PI3K/AKT pathway can lead to the induction of apoptosis. This often involves the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[5][6]
Caption: Caspase activation cascade.
Urease Inhibition
Urease is a key enzyme for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. Inhibition of urease is a validated strategy for treating these infections. Recent studies have shown that derivatives of 6-fluoroimidazo[1,2-a]pyridine are potent urease inhibitors.[7][8]
Table 2: In Vitro Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]pyridine Derivatives
| Compound ID | R Group at 3-position | Urease IC₅₀ (µM) | Reference |
| Analog 3 | Oxazole derivative with -OH | 5.68 ± 1.66 | [7] |
| Analog 4 | Oxazole derivative with -CF₃ | 7.11 ± 1.24 | [7] |
| Analog 5 | Oxazole derivative with -NO₂ | 9.41 ± 1.19 | [7] |
| Thiourea (Standard) | - | 21.37 ± 1.76 | [7] |
Note: These compounds are derived from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, but demonstrate the potential of the core scaffold for urease inhibition.
The strong inhibitory activity of these analogs suggests that the 6-fluoroimidazo[1,2-a]pyridine core is a promising scaffold for the development of novel anti-ulcer agents. The carboxylic acid at the 2-position of the target compound could be explored for interactions with the active site of the urease enzyme.
Experimental Protocols for Biological Assays
PI3Kα Kinase Assay Protocol (Exemplar)
This protocol is based on a typical luminescence-based kinase assay that measures ADP production.
-
Reagent Preparation : Prepare a 1x Kinase Assay Buffer. Dilute the PI3Kα enzyme and the lipid substrate (e.g., PIP2) in the assay buffer. Prepare a solution of ATP.
-
Inhibitor Preparation : Serially dilute the test compound (this compound or its derivatives) in DMSO and then in the Kinase Assay Buffer.
-
Kinase Reaction :
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the enzyme/lipid substrate mixture to the wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection :
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP produced and thus reflects the kinase activity.
-
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Urease Inhibition Assay Protocol (General)
-
Enzyme and Substrate Preparation : Prepare a solution of Jack bean urease in phosphate buffer. Prepare a solution of urea (substrate) in the same buffer.
-
Assay Procedure :
-
In a 96-well plate, add the urease solution, buffer, and various concentrations of the test compound.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate the plate for another set time (e.g., 30 minutes) at the same temperature.
-
-
Detection of Ammonia : The amount of ammonia produced from the hydrolysis of urea is determined using the Berthelot method.
-
Add phenol reagent (alkaline sodium hypochlorite and sodium nitroprusside) to each well.
-
Incubate for a period to allow for color development (indophenol blue).
-
Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
-
Data Analysis : The percent inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor). The IC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising, yet underexplored, core for the development of novel therapeutic agents. Based on the potent biological activities of its close analogs, this compound holds significant potential as a precursor for potent inhibitors of PI3Kα for cancer therapy and urease for the treatment of bacterial infections. The presence of the 6-fluoro substituent is anticipated to confer advantageous pharmacokinetic properties, while the 2-carboxylic acid provides a versatile handle for library synthesis and optimization of target engagement.
Future research should focus on the direct synthesis and biological evaluation of this compound and a library of its amide and ester derivatives. Head-to-head comparisons with existing inhibitors will be crucial to ascertain the true potential of this scaffold. Furthermore, detailed structural biology studies, such as co-crystallization with target enzymes, will provide invaluable insights for structure-based drug design and the development of next-generation therapeutic agents based on this privileged heterocyclic system.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic and Synthetic Landscape of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine core can significantly modulate the compound's physicochemical and pharmacological properties. This technical guide provides a detailed overview of the available nuclear magnetic resonance (NMR) data for close analogs of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and outlines a relevant synthetic protocol. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide presents data for a structurally related and more complex analog, ethyl 6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate, to provide valuable insights for researchers in the field.
NMR Data Presentation
Table 1: ¹H NMR Data of Ethyl 6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.33 | t | 7.1 | -OCH₂CH ₃ |
| 4.33 | q | 7.1 | -OCH ₂CH₃ |
| 7.74 | d | 9.4 | H-7 (imidazo[1,2-a]pyridine) |
| 7.81 | d | 8.6 | H-8 (imidazo[1,2-a]pyridine) |
| 8.06 | d | 9.6 | Imidazo[1,2-a]pyridine proton |
| 8.51 | d | 11.6 | Imidazo[1,2-a]pyridine proton |
| 8.98 | s | - | Imidazo[1,2-a]pyridine proton |
| 9.24 | s | - | Imidazo[1,2-a]pyridine proton |
| 9.28 | s | - | Imidazo[1,2-a]pyridine proton |
Note: The assignments for the imidazo[1,2-a]pyridine protons in the complex quinazoline derivative are based on general knowledge of this heterocyclic system and may require further 2D NMR studies for unambiguous confirmation.
Table 2: ¹³C NMR Data of Ethyl 6-(4-((2-(Diethylamino)ethyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate in DMSO
| Chemical Shift (δ) ppm | Assignment |
| 14.3 | -OCH₂C H₃ |
| 60.4 | -OC H₂CH₃ |
| 115.4 | Imidazo[1,2-a]pyridine C-atom |
| 117.9 | Imidazo[1,2-a]pyridine C-atom |
| 118.3 | Imidazo[1,2-a]pyridine C-atom |
| 121.1 | Imidazo[1,2-a]pyridine C-atom |
| 125.2 | Imidazo[1,2-a]pyridine C-atom |
| 125.3 | Imidazo[1,2-a]pyridine C-atom |
| 126.7 | Imidazo[1,2-a]pyridine C-atom |
| 128.3 | Imidazo[1,2-a]pyridine C-atom |
| 130.6 | Imidazo[1,2-a]pyridine C-atom |
| 133.1 | Imidazo[1,2-a]pyridine C-atom |
| 136.1 | Imidazo[1,2-a]pyridine C-atom |
| 143.9 | Imidazo[1,2-a]pyridine C-atom |
| 148.8 | Imidazo[1,2-a]pyridine C-atom |
| 155.2 | Imidazo[1,2-a]pyridine C-atom |
| 159.6 | Imidazo[1,2-a]pyridine C-atom |
| 162.6 | C =O (ester) |
Note: The provided ¹³C NMR data is for a related compound with a different substituent at the 6-position and an ethyl ester at the 2-position. The chemical shifts for the imidazo[1,2-a]pyridine core are expected to be influenced by these differences.
Experimental Protocols
The following section details a representative synthetic protocol for a related compound, which can be adapted for the synthesis of this compound.
Synthesis of Ethyl 6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate [1]
This synthesis involves a cyclization reaction of an appropriately substituted 2-aminopyridine derivative with ethyl bromopyruvate.
Materials:
-
6-(6-amino-3-pyridyl)-N-(4-fluorobenzyl)quinazolin-4-amine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Argon atmosphere
Procedure:
-
A mixture of 6-(6-amino-3-pyridyl)-N-(4-fluorobenzyl)quinazolin-4-amine (0.5 mmol), ethyl bromopyruvate (1.5 mmol), and NaHCO₃ (1.5 mmol) is prepared in ethanol (5 mL).
-
The reaction mixture is heated to 80 °C and refluxed under an argon atmosphere for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves removal of the solvent under reduced pressure, followed by purification techniques such as column chromatography.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the preparation of the imidazo[1,2-a]pyridine core, based on the protocol described above.
Caption: Synthetic route to an imidazo[1,2-a]pyridine derivative.
Logical Relationship of Spectroscopic Analysis
This diagram outlines the logical flow of obtaining and interpreting NMR data for the characterization of the synthesized compound.
Caption: Workflow for NMR-based structural elucidation.
References
Crystal Structure of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Remains Elusive in Public Domain
A comprehensive search of publicly available scientific databases and literature has revealed no specific crystallographic data for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. While the compound is commercially available and listed in chemical databases, its single-crystal X-ray structure, which would provide precise details on its three-dimensional arrangement, does not appear to have been determined and/or published.
This absence of crystallographic information prevents the creation of an in-depth technical guide focused on its specific crystal structure. Key quantitative data, such as unit cell dimensions, bond lengths, bond angles, and torsion angles, are not available. Consequently, a detailed experimental protocol for its crystallization and structural determination cannot be provided.
Information is available for structurally related imidazo[1,2-a]pyridine derivatives, which may offer some insights into the general structural features and chemical behavior of this class of compounds.
General Synthesis of Imidazo[1,2-a]pyridine Scaffolds
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, a potential synthetic pathway could involve the reaction of 5-fluoro-2-aminopyridine with a pyruvate derivative. The general workflow for such a synthesis and subsequent characterization is outlined below.
Caption: Generalized workflow for the synthesis and characterization of the target compound.
Potential for Biological Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery. Various substituted imidazo[1,2-a]pyridines have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. The introduction of a fluorine atom, as in the target molecule, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.
Given the interest in this scaffold, it is plausible that the crystal structure of this compound has been determined in a proprietary setting within a pharmaceutical or agrochemical company for internal research and development purposes. However, until this data is made publicly available, a detailed analysis of its solid-state structure remains speculative.
Researchers and drug development professionals interested in the specific structural details of this molecule may need to undertake its synthesis and single-crystal X-ray diffraction analysis independently.
An In-depth Technical Guide on the Physicochemical Properties of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1] This scaffold is a key component in a variety of therapeutic agents, exhibiting anti-inflammatory, anticancer, and antiviral properties.[1] The focus of this technical guide, 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, is a member of this versatile family. The incorporation of a fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a molecule of interest for drug discovery and development. This document provides a detailed overview of its physical and chemical properties, a plausible synthetic route, and its potential biological significance, particularly in the context of cell signaling pathways.
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes known and predicted data for the target compound, alongside experimental data for closely related analogs to provide a comparative reference.
| Property | This compound | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (Analog)[2] | 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (Analog)[3] | Imidazo[1,2-a]pyridine-6-carboxylic acid (Analog)[4] |
| Molecular Formula | C₈H₅FN₂O₂[5][6] | C₈H₅ClN₂O₂[2] | C₈H₆N₂O₃ | C₈H₆N₂O₂[4] |
| Molecular Weight | 180.14 g/mol [5] | 196.59 g/mol [2] | 178.15 g/mol | 162.15 g/mol [4] |
| CAS Number | 367500-94-5[5] | 182181-19-7[2] | Not Available | 64951-08-2 |
| Melting Point | Data not available | Data not available | >350 °C[3] | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available | Data not available |
| Appearance | Data not available | Yellow to brown powder[2] | Greyish-white solid[3] | Data not available |
| Purity | 97% (Commercially available)[5] | ≥ 95% (NMR)[2] | Not specified | Not specified |
| Predicted XlogP | 1.7[6] | Not Available | Not Available | Not Available |
Experimental Protocols
Due to the lack of specific published experimental data for this compound, this section outlines general methodologies for its synthesis and the determination of its key physicochemical properties based on established protocols for related compounds.
Synthesis of this compound
A plausible synthetic route for this compound involves the cyclization of an appropriate 2-aminopyridine derivative with a three-carbon electrophilic synthon. A general procedure, adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives, is as follows:[3][7]
Step 1: Reaction of 2-amino-5-fluoropyridine with Ethyl Bromopyruvate. To a solution of 2-amino-5-fluoropyridine in a suitable solvent such as ethanol or methanol, an equimolar amount of ethyl bromopyruvate is added. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
Step 2: Saponification of the Ester. The resulting crude ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is then subjected to hydrolysis. This is typically achieved by dissolving the ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
Step 3: Acidification and Isolation. After the saponification is complete, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This protonates the carboxylate, leading to the precipitation of this compound. The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: A generalized workflow for the synthesis of this compound.
Determination of Melting Point
The melting point of a purified sample of this compound would be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. For a pure compound, a sharp melting point range of 1-2°C is expected. For a related compound, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, a high melting point of over 350°C has been reported, suggesting strong intermolecular interactions.[3]
Determination of Solubility
The solubility of this compound would be determined in various solvents, including water and common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane. A standard shake-flask method can be employed. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached. The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value can be determined from the titration curve as the pH at which half of the carboxylic acid has been neutralized.
-
UV-Vis Spectrophotometry: The UV-Vis spectrum of the compound is recorded at various pH values. The changes in the absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, are used to calculate the pKa value using the Henderson-Hasselbalch equation.
Spectral Data
Reference ¹H NMR Data for 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (in DMSO-d₆): [3]
-
δ 6.53 (dd, 1H, Ar-H)
-
δ 6.78 (t, 1H, Ar-H)
-
δ 8.05 (dd, 1H, Ar-H)
-
δ 8.44 (s, 1H, Ar-H)
-
δ 10.57 (br s, 1H, OH)
Reference ¹³C NMR Data: Specific ¹³C NMR data for the target compound is not available. However, for imidazo[1,2-a]pyridine derivatives, characteristic signals for the fused ring system are typically observed.[8][9][10] The carboxylic acid carbon would be expected to appear in the range of 160-170 ppm.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have been reported to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
A significant body of research has highlighted the role of imidazo[1,2-a]pyridine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11][12] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11][12]
Given this precedent, it is highly probable that this compound also interacts with and potentially inhibits components of the PI3K/Akt pathway. The fluorine substitution may enhance its binding affinity and metabolic stability, potentially leading to improved therapeutic efficacy.[13]
Caption: The PI3K/Akt signaling pathway with the potential point of inhibition by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a promising, yet undercharacterized, molecule within the pharmacologically significant imidazo[1,2-a]pyridine class. While specific experimental data on its physicochemical properties are sparse, this guide provides a framework for its synthesis and characterization based on established methods for analogous compounds. Its structural similarity to known inhibitors of the PI3K/Akt signaling pathway suggests a strong potential for anticancer and other therapeutic applications. Further experimental investigation is warranted to fully elucidate the properties and biological activity of this compound, which could pave the way for its development as a novel therapeutic agent.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. PubChemLite - this compound (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid [myskinrecipes.com]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] This technical guide delves into the core mechanisms of action attributed to this class of compounds, with a particular focus on the signaling pathways modulated by derivatives of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. Through a synthesis of available preclinical data, this document aims to provide a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising chemical series.
Core Mechanism of Action: Targeting Key Signaling Cascades
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their biological effects primarily through the modulation of critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. The principal mechanisms identified include the inhibition of the PI3K/AKT/mTOR pathway and the suppression of the STAT3/NF-κB signaling cascade.
Inhibition of the PI3K/AKT/mTOR Pathway
A significant body of evidence points to the PI3K/AKT/mTOR pathway as a primary target for imidazo[1,2-a]pyridine derivatives.[1][3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3]
Imidazo[1,2-a]pyridine compounds have been demonstrated to bind to the ATP-binding site of phosphoinositide 3-kinase (PI3K), leading to the inhibition of its kinase activity.[1] This upstream inhibition prevents the phosphorylation and subsequent activation of AKT (also known as protein kinase B) and the mammalian target of rapamycin (mTOR). The downstream consequences of this inhibition are profound, leading to:
-
Cell Cycle Arrest: By inhibiting the PI3K/AKT/mTOR pathway, imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest, primarily at the G2/M phase.[1][3] This is often associated with the increased expression of cell cycle inhibitors such as p53 and p21.[1]
-
Induction of Apoptosis: Suppression of this pro-survival pathway triggers programmed cell death, or apoptosis.[1] Mechanistically, this involves the upregulation of pro-apoptotic proteins like BAX and the activation of executioner caspases, such as caspase-9.[1]
Modulation of the STAT3/NF-κB Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have also demonstrated anti-inflammatory effects by modulating the STAT3 and NF-κB signaling pathways.[2][4] These pathways are intricately linked and play crucial roles in the inflammatory response and cancer development. Interleukin-6 (IL-6) is a key cytokine that can activate both STAT3 and NF-κB.[2]
Treatment with imidazo[1,2-a]pyridine derivatives has been shown to:
-
Suppress STAT3 Phosphorylation: These compounds can inhibit the phosphorylation of STAT3 at Tyr705, a critical step for its activation, without affecting the total STAT3 levels.[2]
-
Inhibit NF-κB Activity: The anti-inflammatory effects are also exerted by suppressing the NF-κB signaling pathway.[4]
-
Downregulate Pro-inflammatory Mediators: The inhibition of these pathways leads to the reduced expression of downstream targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as decreased production of nitric oxide (NO).[2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives against different biological targets and cell lines.
Table 1: Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives
| Compound | IC50 (µM) ± SD |
| 4i | 5.68 ± 1.66 |
| 4o | 7.11 ± 1.24 |
| 4g | 9.41 ± 1.19 |
| 4h | 10.45 ± 2.57 |
| Thiourea (Standard) | 21.37 ± 1.76 |
| Data from reference[5][6] |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| Compound 6 | A375 (Melanoma) | MTT | ~10 |
| Compound 6 | WM115 (Melanoma) | MTT | Not specified |
| Compound 6 | HeLa (Cervical Cancer) | MTT | ~35 |
| 13k | HCC827 | PI3Kα Inhibition | 0.00194 |
| HB9 | A549 (Lung Cancer) | Cytotoxicity | 50.56 |
| HB10 | HepG2 (Liver Carcinoma) | Cytotoxicity | 51.52 |
| Cisplatin | A549 (Lung Cancer) | Cytotoxicity | 53.25 |
| Cisplatin | HepG2 (Liver Carcinoma) | Cytotoxicity | 54.81 |
| Data from references[1][3][7][8] |
Table 3: Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs
| Compound | Cell Line | IC50 (µM) |
| 1a, 1d, 1l | HeLa | Negligible |
| Other Analogs | HeLa | 386 to 735 |
| Data from reference[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Urease Inhibition Assay
The urease inhibitory activity of the synthesized compounds was determined using a previously described method with slight modifications. The assay mixture, containing 25 µL of enzyme solution (Jack bean Urease), 55 µL of phosphate buffer (100 mM, pH 8.2), and 5 µL of the test compound in DMSO, was incubated at 30°C for 15 minutes. Subsequently, 5 µL of urea solution (100 mM) was added, and the mixture was incubated for another 15 minutes. The production of ammonia was measured by indophenol method. The absorbance was measured at 630 nm. Thiourea was used as the standard inhibitor. The percentage of inhibition was calculated from the absorbance values of the control and test samples. IC50 values were determined by serial dilution.[5][6]
Cell Viability (MTT) Assay
Cancer cell lines (A375, WM115, and HeLa) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.[1]
Cell Cycle Analysis by Flow Cytometry
Cells were treated with the test compound for 48 hours. After treatment, both floating and adherent cells were collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide (PI) in the dark. The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using appropriate software.[1]
Apoptosis Assay by Flow Cytometry
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with the test compound for 48 hours. After treatment, cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark. The stained cells were then analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.[1]
Western Blot Analysis
Cells were treated with the test compound for the indicated times. After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, p53, p21, BAX, active caspase-9). After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds with potent anticancer and anti-inflammatory activities. Their mechanism of action is multifaceted, primarily involving the inhibition of the PI3K/AKT/mTOR pathway and the modulation of the STAT3/NF-κB signaling cascade. These actions lead to the induction of cell cycle arrest and apoptosis in cancer cells and the suppression of pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this important class of therapeutic agents. Future studies should focus on elucidating the precise molecular interactions with their targets and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Potential Therapeutic Targets of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct therapeutic targets and detailed pharmacological data for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid are not extensively available in the public domain. This document synthesizes information from studies on structurally related imidazo[1,2-a]pyridine derivatives to infer potential therapeutic avenues and mechanisms of action. The findings presented herein are intended to guide further research and are not conclusive for the specified molecule.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[1][2] This class of compounds exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This technical guide explores the potential therapeutic targets of this compound by examining the established pharmacology of its close analogs.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of various imidazo[1,2-a]pyridine derivatives, several potential therapeutic applications and molecular targets can be proposed for this compound.
Oncology
The imidazo[1,2-a]pyridine core is frequently associated with anti-cancer properties, acting through various mechanisms.
a) Inhibition of Pro-inflammatory Signaling Pathways:
Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways implicated in cancer progression, such as the STAT3/NF-κB/iNOS/COX-2 pathway.[4]
-
STAT3/NF-κB Signaling: A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was found to suppress the phosphorylation of STAT3 and inhibit NF-κB activity in breast and ovarian cancer cell lines.[4] This leads to a downstream reduction in the expression of inflammatory mediators like iNOS and COX-2.[4]
b) Modulation of Cell Survival and Apoptosis Pathways:
The AKT/mTOR pathway, a critical regulator of cell survival and proliferation, has been identified as a target for imidazo[1,2-a]pyridine compounds.
-
AKT/mTOR Pathway Inhibition: A study on novel imidazo[1,2-a]pyridine derivatives demonstrated their ability to reduce the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) in melanoma and cervical cancer cells.[5] This inhibition leads to cell cycle arrest at the G2/M phase and induction of intrinsic apoptosis, characterized by increased expression of p53, p21, and Bax, and activation of caspase-9.[5]
c) Inhibition of Protein Prenylation:
Derivatives of imidazo[1,2-a]pyridine have been synthesized as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme crucial for the post-translational modification of Rab GTPases.[6]
-
RGGT Inhibition: 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been shown to disrupt Rab11A prenylation in HeLa cells, leading to cytotoxic effects.[6] The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is critical for its activity against RGGT.[6]
Anti-ulcer and Urease Inhibition
Derivatives of 6-Fluoroimidazo[1,2-a]pyridine have been investigated for their potential to treat ulcers through the inhibition of urease.
-
Urease Inhibition: Oxazole derivatives of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde have demonstrated potent in vitro urease inhibition, with some analogs showing significantly lower IC50 values than the standard drug, thiourea.[7] Molecular docking studies suggest that these compounds interact with the urease active site through hydrogen bonding and pi-pi stacking.[7][8]
Quantitative Data on Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the quantitative data for various imidazo[1,2-a]pyridine derivatives from the cited literature.
| Compound Class | Target/Assay | Cell Line/Organism | IC50/EC50 (µM) | Reference |
| Oxazole derivatives of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | Urease Inhibition | In vitro | 5.68 ± 1.66 to 10.45 ± 2.57 (for potent analogs) | [7] |
| Novel Imidazo[1,2-a]pyridine derivatives (Compounds 5-7) | Cell Viability (MTT) | A375, WM115, HeLa | 9.7 to 44.6 | [5] |
| 6-Substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids | Cytotoxicity (PrestoBlue) | HeLa | < 150 (for highly cytotoxic compounds) | [6] |
Experimental Protocols
Detailed experimental protocols for the key assays mentioned are outlined below.
In Vitro Urease Inhibition Assay
-
Principle: This assay measures the inhibition of urease-catalyzed hydrolysis of urea.
-
Methodology:
-
A solution of Jack bean urease is prepared in phosphate buffer.
-
The test compounds (derivatives of 6-Fluoroimidazo[1,2-a]pyridine) are pre-incubated with the enzyme solution at a specific temperature.
-
Urea is added to the mixture to initiate the enzymatic reaction.
-
The amount of ammonia produced is determined spectrophotometrically by measuring the absorbance of a colored complex formed with phenol and hypochlorite (Berthelot's method).
-
Thiourea is typically used as a standard inhibitor.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
-
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Cancer cells (e.g., A375, WM115, HeLa) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compounds (imidazo[1,2-a]pyridine derivatives) for a specified duration (e.g., 48 hours).[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by mitochondrial reductases in viable cells.
-
The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Methodology:
-
Cancer cells are treated with the test compound for a defined period.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, p53, p21).[5]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative protein expression levels.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of Imidazo[1,2-a]pyridine Derivatives in Cancer Cells
Caption: Inhibition of key cancer signaling pathways by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Assessing Anti-Cancer Activity
Caption: Workflow for evaluating the anti-cancer effects of imidazo[1,2-a]pyridine derivatives.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is lacking, the extensive research on the broader imidazo[1,2-a]pyridine class of compounds provides a strong foundation for future investigations. The recurring themes of anti-cancer and anti-inflammatory activity, mediated through the inhibition of key signaling pathways such as STAT3/NF-κB and AKT/mTOR, as well as enzyme inhibition (urease, RGGT), suggest that this compound holds promise as a scaffold for the development of novel therapeutics. Further research, including in vitro and in vivo studies, is warranted to elucidate its specific molecular targets and pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
literature review of imidazo[1,2-a]pyridine compounds
An In-depth Technical Guide to Imidazo[1,2-a]pyridine Compounds
Introduction
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5-6 heterocycle recognized as a "privileged structure" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is a cornerstone in the development of therapeutics due to its wide range of biological activities and its presence in several marketed drugs, including Zolpidem, Alpidem, and Zolimidine.[3][4][5] Its structural rigidity, synthetic accessibility, and ability to engage in various biological interactions make it a focal point for drug discovery and development.[6][7]
This technical guide provides a comprehensive , detailing their synthesis, diverse biological activities, and the underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key pathways and workflows.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine core is versatile, with numerous methods developed over the years. Common strategies include condensation reactions, multi-component reactions (MCRs), and transition metal-catalyzed cyclizations.[1][2][8]
One of the most fundamental and widely used methods is the condensation reaction between a 2-aminopyridine and an α-haloketone.[3] More recently, catalyst-free and solvent-free methods have been developed, enhancing the efficiency and environmental friendliness of the synthesis.[3] Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a greener alternative for generating substituted imidazo[1,2-a]pyridines in a single step from 2-aminopyridines, aldehydes, and isocyanides.[9][10]
Key Experimental Protocol: Synthesis via Condensation
This protocol describes the synthesis of 2-aryl-imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoacetophenones, a widely applicable method.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted α-bromoacetophenone (1.1 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Ethanol (EtOH), 10 mL
Procedure:
-
A mixture of the 2-aminopyridine, α-bromoacetophenone, and sodium bicarbonate in ethanol is prepared in a round-bottom flask.
-
The reaction mixture is stirred at reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine derivative.[11]
Biological Activities and Therapeutic Significance
Imidazo[1,2-a]pyridine derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for treating various diseases.[3][4][5][7]
Anticancer Activity
This scaffold is a prominent feature in the design of novel anticancer agents.[12] Derivatives have shown potent activity against a range of cancer cell lines, including breast, liver, colon, cervical, and lung cancers.[12][13][14][15] The anticancer effects are often attributed to the inhibition of key molecular targets involved in cell proliferation and survival.[12][14]
Key Mechanisms of Action:
-
Kinase Inhibition: Many derivatives act as potent inhibitors of various kinases, such as PI3K, Akt, mTOR, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like IGF-1R and c-Met.[13][14][16][17]
-
Apoptosis Induction: Certain compounds induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins like p53, p21, and caspases.[13][15]
-
Covalent Inhibition: Recently, imidazo[1,2-a]pyridines have been developed as covalent inhibitors, for instance, targeting the KRAS G12C mutation.[9]
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class/Example | Target Cell Line(s) | Activity (IC₅₀) | Key Mechanism | Reference(s) |
|---|---|---|---|---|
| Phenylsulfonamide derivative | Non-small cell lung cancer | Not specified | PI3K-Akt-mTOR inhibition | [13] |
| Bioisosteric 1,2,4-oxadiazole derivative | Breast cancer cell lines | >10 µM (proliferation) | PI3Kα inhibition (IC₅₀ = 2 nM) | [13] |
| S-alkyl/aryl derivatives (6d, 6i) | HepG2 (liver carcinoma) | Not specified | DNA synthesis inhibition, apoptosis | [14][15] |
| 3-(pyrimidin-4-yl) derivative | IGF-1R | Potent and selective | IGF-1R tyrosine kinase inhibition | [16] |
| Peptidomimetic (Compound 11) | Akt1 | 0.64 µM | Substrate mimetic inhibition of Akt |[17][18] |
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thus cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
96-well microtiter plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow attachment.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group receives medium with DMSO only.
-
The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, the medium is removed, and 20 µL of MTT solution is added to each well, followed by incubation for 4 hours.
-
The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.[13][14]
Antitubercular Activity
Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[19][20] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of anti-TB agents, showing excellent activity against both replicating and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[20][21][22][23]
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound Class/Example | Target Strain(s) | Activity (MIC) | Key Feature(s) | Reference(s) |
|---|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mtb H₃₇Rv, MDR-TB, XDR-TB | 0.07–2.2 µM (MDR) | Excellent selective potency, non-cytotoxic | [21][24] |
| Biaryl ether derivatives (e.g., compound 18) | Mtb H₃₇Rv, MDR-TB, XDR-TB | 0.004 µM (H₃₇Rv) | Nanomolar potency, favorable pharmacokinetics | [20] |
| Novel carboxamide derivatives (15, 16) | Mtb H₃₇Rv, MDR-TB, XDR-TB | 0.10–0.19 µM (H₃₇Rv) | Excellent activity against resistant strains |[23] |
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H₃₇Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Outer wells of the 96-well plate are filled with sterile water to prevent evaporation.
-
Test compounds are serially diluted in the inner wells. A drug-free control is included.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are sealed and incubated at 37°C for 5-7 days.
-
After incubation, a mixture of Alamar Blue and Tween 80 is added to each well.
-
Plates are re-incubated for 24 hours.
-
A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.[20][21]
Antiviral Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant activity against several viruses, particularly herpesviruses like human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[25][26] Structure-activity relationship (SAR) studies have shown that modifications, such as introducing a thioether side chain at the 3-position, can lead to highly active compounds with favorable therapeutic indices.[25][27]
Table 3: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class/Example | Target Virus(es) | Activity Metric (EC₅₀ / IC₅₀) | Therapeutic Index | Reference(s) |
|---|---|---|---|---|
| 3-Thioether derivatives (4, 15, 21) | Human Cytomegalovirus (CMV) | EC₅₀ values in the low µM range | >150 | [25][26] |
| 3-Thioether derivatives | Varicella-Zoster Virus (VZV) | Pronounced activity | Not specified | [25][26] |
| 2-aryl-3-pyrimidyl derivatives | Herpes Simplex Viruses (HSV) | Similar or better than acyclovir | Not specified |[28] |
Central Nervous System (CNS) Applications
The imidazo[1,2-a]pyridine scaffold is integral to drugs targeting the CNS. Its ability to cross the blood-brain barrier allows for applications in neurodegenerative diseases and psychiatric disorders.
-
GABA-A Receptor Modulation: Compounds like Zolpidem and Alpidem are well-known positive allosteric modulators (PAMs) of the GABA-A receptor, exerting sedative, hypnotic, and anxiolytic effects.[29] Research continues to explore novel derivatives for treating conditions like schizophrenia by selectively modulating GABAergic systems.[29][30][31]
-
β-Amyloid Plaque Imaging: Radioiodinated derivatives, such as [¹²⁵I]IMPY, have been developed as ligands for detecting β-amyloid plaques, the pathological hallmark of Alzheimer's disease.[11][32] These compounds show high binding affinity (Ki in the low nM range) and good brain penetration, making them valuable tools for diagnostic imaging.[11][32][33]
Table 4: CNS Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class/Example | Target | Activity Metric (Kᵢ / pKᵢ) | Application | Reference(s) |
|---|---|---|---|---|
| Fluorinated derivatives | α1-GABA-A Receptor | pKᵢ values provided | Antipsychotic (PAMs) | [29] |
| 2-(4'-Dimethylaminophenyl)-6-iodo-imidazo[1,2-a]pyridine (IMPY) | β-Amyloid Aggregates | Kᵢ = 15.0 ± 5.0 nM | Alzheimer's Disease Imaging | [11][32] |
| Imidazo[1,2-a]pyrimidines | GABA-A α2/α3 subtypes | Kᵢ values provided | Anxiolytic |[31] |
Conclusion
The imidazo[1,2-a]pyridine core represents a remarkably versatile and enduring scaffold in medicinal chemistry. Its synthetic tractability allows for extensive structural diversification, leading to compounds with a vast array of biological activities. From potent anticancer and antitubercular agents to CNS-acting modulators and diagnostic tools, this "drug prejudice" scaffold continues to be a source of novel therapeutic leads. The detailed data and protocols presented in this guide underscore the significance of imidazo[1,2-a]pyridines and provide a solid foundation for future research and development in this promising area of drug discovery.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 25. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. profiles.wustl.edu [profiles.wustl.edu]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds in modern drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed application notes on the therapeutic potential of this compound, with a particular focus on its role as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2] Included are structured data summaries, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to guide researchers in harnessing the potential of this compound in their drug development programs.
Biological Context and Therapeutic Potential
The imidazo[1,2-a]pyridine core is a key pharmacophore found in several clinically used drugs, highlighting its therapeutic relevance.[1][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, such as anti-ulcer, anticonvulsant, antiviral, and potent anticancer activities.[2]
Primary Target: The PI3K/Akt/mTOR Signaling Pathway
A significant body of research points to the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway as a primary target for many anticancer imidazo[1,2-a]pyridine derivatives.[1] This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism.[2] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[2]
Derivatives of this compound have been shown to inhibit PI3Kα, a key isoform of PI3K, leading to the downstream suppression of Akt and mTOR activity.[1] This inhibition can induce cell cycle arrest and apoptosis in cancer cells, underscoring the potential of this compound class in oncology.[1]
Data Presentation: Biological Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, providing a comparative overview of their potency.
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative of 6-fluoro...-3-carbaldehyde (4i) | Urease Inhibition | In Vitro | 5.68 ± 1.66 | [5][6] |
| Derivative of 6-fluoro...-3-carbaldehyde (4o) | Urease Inhibition | In Vitro | 7.11 ± 1.24 | [5][6] |
| Compound 12 | HT-29 (Colon Cancer) | Cytotoxicity | 4.15 ± 2.93 | [7] |
| Compound 18 | B16F10 (Melanoma) | Cytotoxicity | 14.39 ± 0.04 | [7] |
| Compound 14 | B16F10 (Melanoma) | Cytotoxicity | 21.75 ± 0.81 | [7] |
| Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor (13k) | HCC827 (NSCLC) | Antiproliferative | 0.09 | [3] |
| Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor (13k) | A549 (NSCLC) | Antiproliferative | 0.43 | [3] |
Table 2: PI3K Isoform Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound ID | PI3K Isoform | IC50 (nM) | Reference |
| Thiazole derivative 12 | p110α | 2.8 | [8] |
| Imidazo[1,2-a]pyridine derivative 2g | p110α | 1.8 | [8] |
| Imidazo[1,2-a]pyridine derivative 13k | PI3Kα | 1.94 | [3] |
| Compound 35 | PI3Kα | 150 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound and its derivatives.
Synthesis of this compound
Materials:
-
5-Fluoro-2-aminopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, or column chromatography)
Procedure:
-
Step 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
-
To a solution of 5-fluoro-2-aminopyridine (1 equivalent) in ethanol, add sodium bicarbonate (2-3 equivalents) and ethyl bromopyruvate (1.1-1.2 equivalents).
-
Reflux the reaction mixture for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the ester intermediate.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the ethyl ester intermediate in a mixture of THF and water.
-
Add an aqueous solution of NaOH or LiOH (2-3 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or derivative) stock solution (in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[3][11] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of >650 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol allows for the detection and quantification of key proteins and their phosphorylation status within the PI3K/Akt/mTOR pathway.[2]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Conclusion
This compound and its analogs are a versatile and potent class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to target the PI3K/Akt/mTOR signaling pathway provides a strong rationale for their further investigation. The protocols and data presented herein offer a foundational framework for researchers to explore the therapeutic utility of this promising chemical scaffold.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.de [promega.de]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including the inhibition of various protein kinases.[1][2] Derivatives of this scaffold have been particularly investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[3][4] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a key target for cancer therapeutics.[5][6]
This document provides detailed application notes and experimental protocols for the characterization of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a potential kinase inhibitor. While specific data for this compound is not extensively available in public literature, the provided protocols are based on established methodologies for evaluating analogous imidazo[1,2-a]pyridine derivatives that have demonstrated activity against kinases, particularly within the PI3K family.[3][4]
Target and Mechanism of Action
Based on the activity of structurally related compounds, this compound is hypothesized to function as an ATP-competitive inhibitor of protein kinases. The PI3K family of lipid kinases is a potential target. Inhibition of the PI3K/Akt/mTOR pathway would lead to decreased phosphorylation of downstream effectors, resulting in cell cycle arrest and induction of apoptosis in cancer cells.[5][7]
Data Presentation
The following table presents hypothetical inhibitory activities of this compound against a panel of PI3K isoforms and a selection of other kinases. Note: These are representative values based on related compounds and should be confirmed by experimental data.
| Kinase Target | Assay Type | IC50 (nM) [Hypothetical] |
| PI3Kα | Biochemical | 15 |
| PI3Kβ | Biochemical | 85 |
| PI3Kδ | Biochemical | 250 |
| PI3Kγ | Biochemical | 400 |
| mTOR | Biochemical | 120 |
| Akt1 | Biochemical | > 10,000 |
| CDK2 | Biochemical | > 10,000 |
Mandatory Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Characterization.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup:
-
Add 2.5 µL of the kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation)[4]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) or DMSO for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Protocol 3: Western Blot Analysis of PI3K Pathway Phosphorylation
This protocol is used to confirm the inhibition of the PI3K signaling pathway in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Disclaimer
The information provided in these application notes is intended for research purposes only. The inhibitory activities and specific kinase targets for this compound have been extrapolated from data on structurally related imidazo[1,2-a]pyridine derivatives and require experimental validation. Researchers should optimize the provided protocols for their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which has garnered significant attention in medicinal chemistry due to the broad therapeutic potential of its derivatives.[1][2][3] This class of compounds is recognized for its diverse biological activities, and numerous derivatives have been investigated for their anti-cancer properties.[2][4][5] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins, making this compound a promising scaffold for the development of novel anti-cancer agents.[6]
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][3][4] Notably, these compounds have been explored as inhibitors of phosphoinositide 3-kinase (PI3K), Akt/mTOR signaling, and as modulators of the STAT3/NF-κB pathway, all of which are critical in cancer cell proliferation and survival.[1][3][4][7]
These application notes provide an overview of the potential uses of this compound in cancer research and offer detailed protocols for its investigation.
Potential Applications in Cancer Research
-
Inhibition of Cancer Cell Growth and Proliferation: As a member of the imidazo[1,2-a]pyridine family, this compound is a prime candidate for screening against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects.[5]
-
Targeted Inhibition of Kinase Signaling Pathways: The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in several kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[4][7] Therefore, this compound could be investigated as a potential inhibitor of these crucial cancer-related kinases.
-
Induction of Apoptosis and Cell Cycle Arrest: Many imidazo[1,2-a]pyridine derivatives have been demonstrated to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, suggesting a similar potential for this compound.[4][5]
-
Development of Covalent Inhibitors: The imidazo[1,2-a]pyridine scaffold has been successfully utilized in the design of targeted covalent inhibitors, for example, against KRAS G12C mutant proteins.[8] The carboxylic acid moiety of this compound could serve as a handle for the attachment of a reactive "warhead" for covalent targeting.
-
Fluorescent Probes for Bioimaging: The intrinsic fluorescence of some imidazo[1,2-a]pyridine derivatives makes them suitable for developing probes for cancer cell imaging, particularly for visualizing mitochondria.[1]
Quantitative Data Summary
The following tables present hypothetical yet representative data for a novel imidazo[1,2-a]pyridine derivative, based on published data for analogous compounds, to illustrate the expected outcomes of experimental evaluation.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 9.7 - 44.6[4] |
| WM115 | Melanoma | 9.7 - 44.6[4] |
| HeLa | Cervical Cancer | 9.7 - 44.6[4] |
| HCC1937 | Breast Cancer | 45 - 79.6[5][9] |
| NCI-H358 (KRAS G12C) | Lung Cancer | Data not available; potent inhibition by a derivative was noted[8] |
| T47D | Breast Cancer | >10[4] |
Table 2: Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| PI3Kα | 1.94 - 2[4][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCC1937)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of the compound on key proteins in signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 48 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the compound as described for the Western blot protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% cold ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Experimental workflow for evaluating the anti-cancer effects.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: p53-mediated apoptosis and cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. 6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid [myskinrecipes.com]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid for Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in biomedical research due to their diverse biological activities and favorable photophysical properties. These compounds often exhibit strong fluorescence, making them valuable tools for bioimaging applications. 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a specific derivative that holds promise as a fluorescent probe for cellular imaging. The fluorine substitution can enhance photostability and influence the electronic properties of the molecule, while the carboxylic acid group provides a handle for bioconjugation or can influence cellular uptake and localization.
This document provides an overview of the potential applications of this compound in fluorescence imaging, along with generalized experimental protocols based on the broader family of imidazo[1,2-a]pyridine derivatives. It is important to note that while the imidazo[1,2-a]pyridine scaffold is known for its fluorescent properties, specific photophysical data for this compound is not extensively available in the public domain. The data presented here is representative of closely related analogs and should be considered as a guideline for experimental design.
Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their fluorescence in the blue to green region of the visible spectrum. The exact excitation and emission maxima, as well as the quantum yield, are highly dependent on the substitution pattern on the imidazopyridine core and the solvent environment.
Table 1: Representative Photophysical Data of Functionalized Imidazo[1,2-a]pyridine Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| Imidazo[1,2-a]pyridine-phenyl derivative | ~350 | ~430 | 0.22 - 0.61 | Dichloromethane |
| V-shaped bis-Imidazo[1,2-a]pyridine | ~350-400 | ~400-500 | 0.17 - 0.51 | Dichloromethane |
| Fused Imidazo[1,2-a]pyridine | Not Specified | ~450 | 0.37 | Not Specified |
Note: The data above is compiled from various sources on imidazo[1,2-a]pyridine derivatives and is intended to provide a general reference. The specific properties of this compound may vary.
Applications in Fluorescence Imaging
The versatile scaffold of imidazo[1,2-a]pyridine allows for the development of probes with various imaging applications:
-
General Cellular Staining: The lipophilic nature of the core structure allows for passive diffusion across cell membranes, leading to cytoplasmic and organellar staining.
-
Organelle-Specific Imaging: Strategic functionalization can direct the probe to specific organelles. For example, cationic derivatives have been shown to accumulate in mitochondria.
-
Sensing of Metal Ions and Reactive Oxygen Species (ROS): The imidazo[1,2-a]pyridine scaffold can be modified with specific chelating groups to act as a "turn-on" or "turn-off" fluorescent sensor for ions such as Fe³⁺ and Hg²⁺, or for molecules like hydrogen peroxide (H₂O₂).[1][2][3]
Experimental Protocols
The following are generalized protocols for the synthesis of the imidazo[1,2-a]pyridine core and its application in cellular imaging. These should be optimized for the specific compound and cell line being used.
Synthesis of Imidazo[1,2-a]pyridine Core
A common method for synthesizing the imidazo[1,2-a]pyridine scaffold is through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Caption: General synthesis workflow for this compound.
Protocol 1: Synthesis of Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as ethanol.
-
Add ethyl bromopyruvate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl ester derivative in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Live Cell Imaging
This protocol provides a general guideline for staining live cells with a fluorescent imidazo[1,2-a]pyridine probe.
Caption: Experimental workflow for live cell imaging with a fluorescent probe.
Protocol 3: Live Cell Staining and Fluorescence Microscopy
-
Cell Culture: Plate the cells of interest (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture in appropriate medium until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.
-
Staining: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time may vary depending on the cell line and experimental conditions.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.
-
Imaging: Mount the coverslips on a microscope slide with a drop of imaging buffer. Image the cells using a fluorescence microscope equipped with appropriate filters. Based on related compounds, excitation is expected in the near-UV to blue range (e.g., 350-400 nm) and emission in the blue to green range (e.g., 430-500 nm).
Signaling Pathway Analysis
Certain imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction. While the specific mechanism for this compound is yet to be elucidated, a potential pathway to investigate is its effect on mitochondrial integrity and subsequent downstream signaling.
Caption: Potential signaling pathway for apoptosis induction by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel fluorescent probes for a variety of applications in cell biology and drug discovery. While further characterization of its specific photophysical properties is required, the general characteristics of the imidazo[1,2-a]pyridine family suggest its utility in fluorescence imaging. The provided protocols offer a starting point for researchers to explore the potential of this and related compounds in their experimental systems.
References
- 1. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Protocol for the Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Application Note: The following protocol details a two-step synthesis for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including their roles as potential enzyme inhibitors and receptor modulators. The fluorinated imidazo[1,2-a]pyridine scaffold is a valuable pharmacophore in modern drug discovery.
This document provides a comprehensive methodology for the synthesis, including reaction conditions, purification, and characterization, intended for researchers, scientists, and drug development professionals.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclocondensation of 5-fluoro-2-aminopyridine with ethyl bromopyruvate to form the intermediate, ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The subsequent step is the hydrolysis of this ethyl ester to yield the final carboxylic acid product.
Caption: General two-step synthetic pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
This procedure outlines the formation of the imidazo[1,2-a]pyridine ring system through the reaction of 5-fluoro-2-aminopyridine and ethyl bromopyruvate.
Materials:
-
5-Fluoro-2-aminopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in absolute ethanol, add sodium bicarbonate (1.0-1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a solid.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a solution of sodium hydroxide (e.g., 2 M aqueous solution).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Acidify the solution to a pH of approximately 3-4 by the slow, dropwise addition of concentrated hydrochloric acid with constant stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
Dry the product under vacuum to yield the final this compound.
III. Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Please note that yields are dependent on reaction scale and purification efficiency.
| Step | Reactants | Reagents/Solvent | Reaction Time | Temperature | Product | Typical Yield (%) |
| 1 | 5-Fluoro-2-aminopyridine, Ethyl bromopyruvate | NaHCO₃, Ethanol | 4-6 hours | Reflux | Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 65-80 |
| 2 | Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | NaOH (aq), HCl (aq) | 2-4 hours | Reflux | This compound | 85-95 |
IV. Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
V. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Ethyl bromopyruvate is a lachrymator and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes and Protocols for In Vitro Assays Using 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a summary of the available quantitative data for derivatives of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, along with detailed protocols for relevant in vitro assays. These protocols are based on established methodologies and can be adapted for the screening and characterization of new compounds based on this scaffold.
Data Presentation: In Vitro Biological Activities of Derivatives
The following tables summarize the reported in vitro activities of various derivatives of this compound. It is important to note that these data pertain to the specified derivatives and not the parent compound itself.
Table 1: Urease Inhibition Activity of Oxazole Derivatives of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde [1][2]
| Compound ID | Substitution | IC50 (µM) ± SD |
| 4i | -OH | 5.68 ± 1.66 |
| 4o | -NO2 | 7.11 ± 1.24 |
| 4g | -CF3 | 9.41 ± 1.19 |
| 4h | -Cl | 10.45 ± 2.57 |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
Table 2: Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives via PI3Kα Inhibition [3]
| Compound ID | Target Cell Line | IC50 (µM) |
| 13k | HCC827 | 0.09 |
| 13k | A549 | 0.25 |
| 13k | SH-SY5Y | 0.31 |
| 13k | HEL | 0.43 |
| 13k | MCF-7 | 0.18 |
| Enzyme Inhibition | PI3Kα | IC50 (nM) |
| 13k | PI3Kα | 1.94 |
Table 3: Cytotoxicity of Imidazo[1,2-a]pyridine Hybrids against Cancer Cell Lines [4]
| Compound ID | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Carcinoma) IC50 (µM) |
| HB9 | 50.56 | - |
| HB10 | - | 51.52 |
| Cisplatin (Standard) | 53.25 | 54.81 |
Experimental Protocols
Urease Inhibition Assay
This protocol is designed to screen for urease inhibitors. The method is based on the indophenol method, which measures the production of ammonia.[5][6][7]
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (100 mM)
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)
-
Test compounds and standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution to each well.
-
Add 25 µL of urease enzyme solution (10 U) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of urea solution (10 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for another 30 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
PI3Kα Kinase Assay
This protocol outlines a method for measuring the activity of PI3Kα and screening for its inhibitors. A common method is a luminescence-based assay that quantifies ADP production.[8][9][10]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds
-
384-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add 0.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare the enzyme/lipid substrate mixture by diluting the PI3Kα enzyme and lipid substrate in the kinase assay buffer.
-
Add 4 µL of the enzyme/lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the medium containing the test compounds.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
References
- 1. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. PI3K (p110α/p85α) Protocol [promega.sg]
- 9. promega.de [promega.de]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Efficacy Testing of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in relevant animal models. Based on the broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold, this document outlines protocols for assessing efficacy in both oncology and inflammatory disease models.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer[1][2][3][4] and anti-inflammatory properties[5][6]. While specific efficacy data for this compound is not yet extensively published, its structural class suggests potential as a therapeutic agent in oncology and for the treatment of inflammatory disorders. The following protocols and application notes describe established animal models to investigate these potential therapeutic applications.
Part 1: Anticancer Efficacy Testing
Animal Model Selection
The choice of an appropriate animal model is critical for evaluating the in vivo anticancer potential of a test compound. Commonly used and well-characterized models include:
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice)[7]. They are advantageous for their ease of establishment and reproducibility[7].
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by directly implanting tumor tissue from a patient into an immunodeficient mouse[7]. These models are known to better retain the histological and genetic characteristics of the original human tumor[7].
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors spontaneously, closely mimicking the genetic progression of human cancers[8].
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the steps for evaluating the efficacy of this compound in a subcutaneous CDX model.
1. Cell Culture and Implantation:
- Culture a relevant human cancer cell line (e.g., A549 for lung cancer, HepG2 for liver cancer) under standard conditions[4].
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice.
2. Tumor Growth and Treatment Initiation:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
3. Compound Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage).
- Administer the vehicle alone to the control group.
4. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the animals.
- Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Quantitative data from the anticancer efficacy study should be summarized in a clear and structured table.
| Group | Treatment | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| 1 | Vehicle Control | 8 | 125.4 ± 10.2 | 1589.7 ± 150.3 | - | 1.62 ± 0.18 |
| 2 | This compound (X mg/kg) | 8 | 128.1 ± 9.8 | 750.3 ± 95.1 | 52.8 | 0.78 ± 0.11 |
| 3 | Positive Control (e.g., Cisplatin) | 8 | 126.5 ± 11.1 | 455.2 ± 70.4 | 71.3 | 0.47 ± 0.08 |
Experimental Workflow Diagram
Caption: Workflow for anticancer efficacy testing in a xenograft model.
Part 2: Anti-inflammatory Efficacy Testing
Animal Model Selection
A variety of animal models are available to screen for anti-inflammatory activity[5][6][9][10]. The choice of model depends on whether the goal is to investigate acute or chronic inflammation.
-
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the rodent paw induces a biphasic inflammatory response.
-
Croton Oil-Induced Ear Edema: This model is used to assess the topical anti-inflammatory activity of a compound.
-
Collagen-Induced Arthritis (CIA): The CIA model in mice or rats is a widely used model of chronic autoimmune inflammation that shares many pathological features with human rheumatoid arthritis.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound in an acute inflammation model.
1. Animal Acclimatization and Grouping:
- Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.
- Fast the animals overnight with free access to water.
- Randomly divide the animals into control and treatment groups.
2. Compound Administration:
- Administer this compound (prepared in a suitable vehicle) orally or intraperitoneally to the treatment groups at various doses.
- Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group.
3. Induction of Inflammation:
- One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
5. Data Analysis:
- Calculate the percentage increase in paw volume for each animal at each time point.
- Determine the percentage inhibition of edema for each treatment group compared to the control group.
Data Presentation
Summarize the quantitative data from the anti-inflammatory study in a table.
| Group | Treatment | Number of Animals (n) | Mean Paw Volume Increase (mL) at 3h ± SEM | Inhibition of Edema (%) at 3h |
| 1 | Vehicle Control | 6 | 0.85 ± 0.07 | - |
| 2 | This compound (X mg/kg) | 6 | 0.52 ± 0.05 | 38.8 |
| 3 | This compound (Y mg/kg) | 6 | 0.38 ± 0.04 | 55.3 |
| 4 | Indomethacin (10 mg/kg) | 6 | 0.31 ± 0.03 | 63.5 |
Experimental Workflow Diagram
Caption: Workflow for anti-inflammatory efficacy testing.
Potential Signaling Pathways for Investigation
Based on studies of other imidazo[1,2-a]pyridine derivatives, this compound may exert its effects through various signaling pathways. For instance, some derivatives have been shown to inhibit the AKT/mTOR pathway in cancer cells[3]. Therefore, downstream analysis of excised tumors or inflamed tissues could include investigating the phosphorylation status of key proteins in this pathway.
AKT/mTOR Signaling Pathway Diagram
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo evaluation of this compound. The selection of specific cancer cell lines, inflammatory stimuli, and dosing regimens should be guided by any available in vitro data and the specific therapeutic indication being investigated. Rigorous experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and translatable results.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 10. ijpsr.com [ijpsr.com]
Formulation of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound with potential therapeutic applications, for in vivo research. Due to the predicted moderate to low aqueous solubility of many imidazopyridine derivatives, these guidelines focus on strategies to enhance bioavailability for preclinical oral and intravenous administration.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. Understanding these characteristics is crucial for developing a successful formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 180.14 g/mol | --INVALID-LINK--[1] |
| CAS Number | 367500-94-5 | --INVALID-LINK--[1] |
| Predicted Solubility | Moderate to Low | General characteristic of imidazopyridine carboxylic acids |
Formulation Strategies for Poorly Soluble Compounds
For compounds with low aqueous solubility, such as this compound, several formulation strategies can be employed to improve their dissolution and absorption in vivo. The choice of formulation will depend on the route of administration, the required dose, and the specific characteristics of the animal model.
Key Approaches:
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to be pH-dependent, with higher solubility at a more alkaline pH. The use of buffers can help maintain a pH that favors the ionized, more soluble form of the compound.
-
Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO) and polyethylene glycol 400 (PEG400), can be used to dissolve the compound before dilution with an aqueous vehicle.
-
Surfactants: Surfactants like Tween® 80 and Cremophor® EL can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound for oral gavage and intravenous administration in preclinical models. It is imperative to perform small-scale pilot formulations to assess the physical and chemical stability of the final preparation before administration to animals.
Protocol 1: Oral Gavage Formulation
This protocol describes the preparation of a solution/suspension for oral administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile conical tube, add DMSO to the weighed compound. The volume of DMSO should be kept to a minimum, typically 5-10% of the final volume. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG400 (e.g., 30-40% of the final volume) and vortex to mix.
-
Addition of Surfactant: Add Tween® 80 (e.g., 5-10% of the final volume) and vortex until a homogenous solution is formed.
-
Final Dilution: Slowly add sterile saline or PBS to reach the final desired volume while continuously vortexing.
-
Observation: Visually inspect the final formulation. A clear solution is ideal. If a fine, uniform suspension is formed, ensure it can be easily resuspended by vortexing before each administration. Sonication may be used to improve the uniformity of a suspension.
-
Storage: Store the formulation at 2-8°C, protected from light. The stability of the formulation should be assessed if it is not used immediately.
Example Vehicle Composition:
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG400 | 40% |
| Tween® 80 | 5% |
| Sterile Saline | 45% |
Protocol 2: Intravenous Formulation
This protocol outlines the preparation of a formulation suitable for intravenous injection in rodents. For intravenous administration, it is critical to ensure the final formulation is a clear, sterile solution to prevent embolism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Solutol® HS 15 or Kolliphor® HS 15
-
Sterile Water for Injection (WFI)
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Initial Solubilization: In a sterile conical tube, dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) with vortexing.
-
Addition of Surfactant: Add Solutol® HS 15 (e.g., 10-20% of the final volume) to the DMSO solution and mix thoroughly.
-
Final Dilution: Slowly add Sterile Water for Injection to the desired final volume while vortexing.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Observation: The final formulation must be a clear, particle-free solution.
-
Storage: Store the sterile formulation at 2-8°C, protected from light. Use immediately after preparation if possible.
Example Vehicle Composition:
| Component | Percentage of Final Volume |
| DMSO | 10% |
| Solutol® HS 15 | 15% |
| Sterile Water for Injection | 75% |
Mandatory Visualizations
Signaling Pathway Diagrams
Imidazopyridine derivatives have been reported to exert their biological effects, particularly in cancer, through the modulation of key signaling pathways. The diagrams below illustrate the PI3K/AKT/mTOR and STAT3/NF-κB pathways, which are potential targets for this compound.
References
Spectroscopic Analysis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the spectroscopic analysis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this note combines predicted data with established protocols for similar compounds to guide researchers in their analytical workflows.
Compound Identification and Properties
This compound is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold. This core structure is a key component in a variety of biologically active molecules, including potential inhibitors of enzymes like PI3Kα and Rab Geranylgeranyl Transferase.[1][2]
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 367500-94-5 | [3] |
| Molecular Formula | C₈H₅FN₂O₂ | [3][4] |
| Molecular Weight | 180.14 g/mol | [3] |
| Monoisotopic Mass | 180.03351 Da | [4] |
Spectroscopic Data (Predicted and Analog-Based)
The following sections summarize the expected spectroscopic data for this compound based on computational predictions and data from structurally related compounds.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted mass-to-charge ratios (m/z) for various adducts are presented below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.04079 |
| [M+Na]⁺ | 203.02273 |
| [M-H]⁻ | 179.02623 |
| [M+NH₄]⁺ | 198.06733 |
| [M+K]⁺ | 218.99667 |
| [M]⁺ | 180.03296 |
| Data sourced from PubChem CID 22397508.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, Predicted):
-
~13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
~8.5-9.0 ppm (m, 1H): Proton at position 5 (adjacent to the bridgehead nitrogen and fluorine).
-
~7.5-8.0 ppm (m, 2H): Protons at positions 3 and 7/8.
-
~7.0-7.5 ppm (m, 1H): Proton at position 7/8.
¹³C NMR (DMSO-d₆, Predicted):
-
~160-165 ppm: Carboxylic acid carbon (-COOH).
-
~150-160 ppm (d, J_CF): Carbon at position 6 (bearing the fluorine).
-
~110-145 ppm: Remaining aromatic and heterocyclic carbons.
¹⁹F NMR: A singlet is expected in the typical range for an aromatic C-F bond.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the functional groups present.[7][8][9][10][11]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~1680-1710 | C=O stretch | Carboxylic Acid |
| ~1630-1650 | C=N stretch | Imidazo[1,2-a]pyridine ring |
| ~1400-1600 | C=C stretching | Aromatic/Heterocyclic rings |
| ~1200-1300 | C-O stretch | Carboxylic Acid |
| ~1000-1100 | C-F stretch | Fluoroaromatic |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, adaptable for standard laboratory instrumentation.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis Mode: Acquire spectra in both positive and negative ion modes to observe different adducts.
-
Data Acquisition: Scan a mass range of m/z 50-500.
-
Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated theoretical mass to confirm the elemental formula.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable proton.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Potential Biological Activity and Workflow
Derivatives of imidazo[1,2-a]pyridine have shown inhibitory activity against various enzymes, suggesting potential applications in drug development.[2][5] The workflow for investigating such activity is outlined below.
References
- 1. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. PubChemLite - this compound (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two-step synthesis of this compound, which involves the initial cyclization to form the ethyl ester intermediate followed by its hydrolysis.
Experimental Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (Cyclization)
Q1: My cyclization reaction is not proceeding or is giving a very low yield. What are the possible causes and solutions?
A1: Low yields in the cyclization step can be attributed to several factors. Here is a breakdown of potential issues and their corresponding solutions:
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure 2-amino-5-fluoropyridine is pure and dry. Impurities can interfere with the reaction. Ethyl bromopyruvate can degrade over time; use freshly distilled or a new bottle if possible. |
| Insufficient reaction time or temperature | The reaction is typically refluxed for several hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reflux time. |
| Inappropriate solvent | Ethanol is a commonly used solvent for this reaction.[1][2] Ensure it is of an appropriate grade and anhydrous if necessary, although some protocols tolerate small amounts of water. |
| Base is not optimal | While some procedures proceed without a strong base, others utilize a mild base like sodium bicarbonate (NaHCO₃) to neutralize the HBr formed during the reaction.[2] This can prevent potential side reactions and improve yield. |
Troubleshooting Logic: Low Yield in Cyclization
Caption: Decision tree for troubleshooting low yields in the cyclization step.
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?
A2: The formation of multiple products can complicate purification. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of the reaction.
| Side Product | Formation Mechanism | Mitigation Strategy |
| Isomeric Imidazopyridine | While the reaction of 2-aminopyridines with α-haloketones is generally regioselective for the formation of imidazo[1,2-a]pyridines, trace amounts of other isomers could form depending on reaction conditions. | Careful control of reaction temperature and the use of a non-polar solvent can enhance regioselectivity. |
| Polymerization/Decomposition Products | 2-aminopyridines and ethyl bromopyruvate can be unstable under prolonged heating, leading to dark, tarry side products. | Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Step 2: Hydrolysis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Q3: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrolysis is a common issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient base or reaction time | Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. The reaction may require heating (reflux) for several hours to go to completion. Monitor by TLC until the starting ester spot disappears. |
| Low solubility of the ester | The ethyl ester may have limited solubility in a purely aqueous base. Adding a co-solvent like ethanol or THF can improve solubility and facilitate the reaction. A 1:1 mixture of water and ethanol is a good starting point.[3] |
| Reversibility of the reaction | Saponification is essentially irreversible, but if the product precipitates, it may coat the unreacted starting material. Ensure vigorous stirring. |
Q4: My final carboxylic acid product is difficult to purify. What are some effective purification strategies?
A4: The purification of the final product can be challenging due to its polarity and potential impurities.
| Purification Method | Key Considerations |
| Crystallization | This is often the most effective method for obtaining high-purity carboxylic acid.[4] Good solvent systems for crystallization of similar compounds include water or mixtures of methanol and water.[4] The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly. |
| Acid-Base Extraction | The carboxylic acid product is soluble in aqueous base and will precipitate upon acidification. This can be used to separate it from non-acidic impurities. Dissolve the crude product in a suitable organic solvent, extract with an aqueous base, wash the aqueous layer with an organic solvent to remove neutral impurities, and then acidify the aqueous layer to precipitate the pure product. |
| Column Chromatography | While possible, chromatography of carboxylic acids on silica gel can be problematic due to streaking. If this method is necessary, consider adding a small amount of acetic or formic acid to the eluent system to suppress deprotonation of the carboxylic acid on the silica surface. |
Frequently Asked Questions (FAQs)
Q5: What is a typical yield for the synthesis of this compound?
Q6: How does the fluorine substituent affect the reaction?
A6: The fluorine atom at the 6-position is an electron-withdrawing group. This can have several effects on the reaction:
-
Increased Reactivity of the Pyridine Ring: The electron-withdrawing nature of fluorine can make the pyridine nitrogen less nucleophilic, potentially slowing down the initial reaction with ethyl bromopyruvate compared to an unsubstituted 2-aminopyridine.
-
Acidity of the Product: The fluorine atom will increase the acidity of the carboxylic acid product.
-
Impact on Biological Activity: The presence of fluorine can significantly enhance the biological activity of the molecule.[6]
Q7: What are the key safety precautions to take during this synthesis?
A7: Standard laboratory safety procedures should be followed. Specifically:
-
Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Strong acids and bases used in the hydrolysis and workup steps should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Refluxing flammable solvents like ethanol requires proper heating mantles and condenser setups to prevent fires.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from procedures for similar imidazo[1,2-a]pyridine syntheses.[1][2]
-
To a solution of 2-amino-5-fluoropyridine (1 equivalent) in ethanol, add ethyl bromopyruvate (1.2 equivalents).
-
Add sodium bicarbonate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl ester.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol is based on general procedures for ester hydrolysis.[3]
-
Dissolve the ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
References
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
A1: The most common and synthetically valuable coupling reactions for this scaffold are:
-
Amide bond formation: Utilizing the carboxylic acid at the C2 position to couple with a wide range of amines.
-
Suzuki-Miyaura coupling: Functionalization at the C6 position (if starting from a halogenated precursor) or other positions on the imidazopyridine core.
-
Buchwald-Hartwig amination: Introduction of nitrogen-based nucleophiles at halogenated positions of the imidazopyridine ring.
-
Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and a halogenated imidazopyridine.
-
Heck coupling: Vinylation of a halogenated imidazopyridine.
Q2: Does the fluorine substituent at the C6 position affect the reactivity of the imidazo[1,2-a]pyridine core?
A2: Yes, the electron-withdrawing nature of the fluorine atom at the C6 position can influence the reactivity of the imidazopyridine ring system. For palladium-catalyzed cross-coupling reactions at other positions (e.g., C3 or C8), the fluorine can make the aryl halide more susceptible to oxidative addition, potentially leading to faster reaction rates. However, it can also decrease the nucleophilicity of the ring, which might affect certain C-H functionalization reactions.
Q3: Do I need to protect the carboxylic acid group during palladium-catalyzed cross-coupling reactions?
A3: In many cases, protection of the carboxylic acid group is advisable to prevent potential side reactions, such as decarboxylation at high temperatures or interference with the catalytic cycle. Methyl or ethyl esters are commonly used protecting groups. However, some modern coupling protocols are tolerant of free carboxylic acids, especially under milder conditions. It is recommended to perform a small-scale test reaction to determine if protection is necessary for your specific transformation.
Q4: What are the key challenges in working with this compound and its derivatives?
A4: Key challenges include:
-
Low solubility: The parent acid and some of its derivatives may have limited solubility in common organic solvents.
-
Competing side reactions: The presence of multiple reactive sites can lead to undesired byproducts.
-
Purification difficulties: The polar nature of the carboxylic acid and amide derivatives can make purification by column chromatography challenging.
-
Catalyst inhibition: The nitrogen atoms in the imidazopyridine ring can potentially coordinate to the palladium catalyst, leading to deactivation.
Troubleshooting Guides
Amide Coupling Reactions
Problem 1: Low or no yield in HATU-mediated amide coupling.
-
Possible Cause: Incomplete activation of the carboxylic acid.
-
Solution: Ensure you are using at least 1.0-1.5 equivalents of HATU. Pre-activating the carboxylic acid with HATU and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the amine can improve yields.[1]
-
-
Possible Cause: Amine salt formation.
-
Solution: The amine can react with the carboxylic acid to form a salt, rendering the amine non-nucleophilic.[1] Ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is present to neutralize any acid and free the amine.
-
-
Possible Cause: Use of a nucleophilic base.
-
Solution: Avoid using nucleophilic bases like pyridine, as they can compete with the desired amine in reacting with the activated carboxylic acid.[2]
-
-
Possible Cause: Presence of water.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Water can hydrolyze the activated ester intermediate.[2]
-
-
Possible Cause: Steric hindrance.
-
Solution: If either the amine or the carboxylic acid is sterically hindered, the reaction may require longer reaction times or heating. Consider using a more potent coupling reagent like T3P.[3]
-
Problem 2: Difficulty in purifying the amide product.
-
Possible Cause: Contamination with tetramethylurea byproduct from HATU.
-
Solution: Tetramethylurea is a polar byproduct that can be difficult to remove by chromatography.[4] If your product is sufficiently non-polar, you can attempt to wash the crude material with a non-polar solvent like heptane or hexane to remove the impurity.[4] Alternatively, consider using a different coupling reagent that produces more easily removable byproducts, such as EDC/HOBt.
-
-
Possible Cause: Product is highly polar.
-
Solution: If the product is highly polar, reverse-phase chromatography may be more effective. Acid-base extraction can also be employed if the product has a basic or acidic handle.
-
Suzuki-Miyaura Coupling Reactions
Problem 1: Low conversion or no reaction.
-
Possible Cause: Inactive catalyst.
-
Possible Cause: Oxygen contamination.
-
Possible Cause: Poor choice of base or solvent.
-
Solution: The choice of base is critical. For electron-deficient heteroaryl halides, stronger bases like Cs2CO3 or K3PO4 are often more effective than K2CO3. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/ethanol/water) is often necessary to dissolve both the organic substrate and the inorganic base.[7][8]
-
-
Possible Cause: Instability of the boronic acid.
-
Solution: Electron-deficient boronic acids can be unstable.[9] Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.
-
Problem 2: Formation of significant side products.
-
Possible Cause: Homocoupling of the boronic acid.
-
Solution: This is often caused by the presence of oxygen.[6] Ensure rigorous degassing of the reaction mixture. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to purification issues.
-
-
Possible Cause: Dehalogenation of the starting material.
-
Solution: This side reaction can occur, especially with electron-rich phosphine ligands.[6] Try using a different ligand or adding a small amount of a mild oxidant.
-
Experimental Protocols
General Procedure for HATU-mediated Amide Coupling
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of a 6-Bromo-imidazo[1,2-a]pyridine Derivative
-
In a reaction vessel, combine the 6-bromo-imidazo[1,2-a]pyridine derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., Na2CO3 or K3PO4, 2-3 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and any additional ligand if required.
-
Seal the vessel and thoroughly degas by purging with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., toluene/ethanol/water 2:1:2) via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 6-Bromo-imidazo[1,2-a]pyridine Derivatives.
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O (2:1:2) | Not specified | 67-83 | [7] |
| 2 | Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O (4:1) | Not specified | 63 | [8] |
| 3 | Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O (3:1) | Not specified | 52 | [8] |
Table 2: Troubleshooting Amide Coupling with HATU.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete acid activation | Pre-activate with HATU/DIPEA for 15-30 min. |
| Amine salt formation | Use 2-3 eq. of a non-nucleophilic base (e.g., DIPEA). | |
| Water contamination | Use anhydrous solvents and dry glassware. | |
| Purification Difficulty | Tetramethylurea byproduct | Wash crude product with a non-polar solvent or use alternative coupling reagents. |
Visualizations
Caption: Workflow for a typical HATU-mediated amide coupling reaction.
Caption: Troubleshooting flowchart for low-yielding Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted 2-amino-5-fluoropyridine: A starting material that may carry through the synthesis if the initial condensation reaction is incomplete.
-
Byproducts from side reactions: The synthesis of the imidazo[1,2-a]pyridine core can sometimes lead to the formation of isomeric or polymeric side products.
-
Residual starting materials from the ester hydrolysis step: If the final product is obtained via hydrolysis of an ester precursor (e.g., ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate), incomplete hydrolysis will result in contamination with the starting ester.
-
Degradation products: Imidazo[1,2-a]pyridine derivatives can be sensitive to factors like light, heat, and moisture, which may lead to degradation over time.
Q2: What are the recommended primary purification techniques for this compound?
A2: The most common and effective purification techniques for this compound and its analogs are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.
Q3: My compound has a low melting point and appears as an oil during recrystallization. What should I do?
A3: "Oiling out" instead of crystallizing is a common issue, often caused by the presence of impurities or the use of an inappropriate solvent. Please refer to the "Troubleshooting Guide: Recrystallization" section for detailed solutions.
Q4: I am having difficulty separating my compound from a very polar impurity using silica gel column chromatography. What are my options?
A4: Due to the polar nature of the imidazo[1,2-a]pyridine core and the carboxylic acid group, separation on standard silica gel can be challenging. The troubleshooting guide for column chromatography below offers several strategies to address this issue, including adjusting the solvent system and considering alternative stationary phases.
Troubleshooting Guides
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | - Use a lower boiling point solvent.- Add more solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached. |
| The compound is precipitating too quickly. | - Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling.- Consider a solvent system where the compound has slightly higher solubility at room temperature. | |
| Presence of significant impurities. | - Attempt to remove impurities by another method (e.g., a quick filtration through a small plug of silica) before recrystallization.- Try a different recrystallization solvent or a solvent pair. | |
| Poor recovery of the purified compound | The compound is too soluble in the recrystallization solvent at low temperatures. | - Use a different solvent in which the compound is less soluble when cold.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask).- Use a small amount of hot solvent to wash the filter paper and dissolve any crystals that have formed. | |
| No crystal formation upon cooling | Too much solvent was used. | - Evaporate some of the solvent and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| The solution is not supersaturated. | - Concentrate the solution by boiling off some of the solvent.- Try a different solvent system where the compound has lower solubility at room temperature. |
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not elute from the silica gel column | The solvent system is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- Consider adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent to help displace the carboxylic acid from the silica. |
| Strong interaction between the basic nitrogen of the imidazopyridine ring and the acidic silica gel. | - Use a deactivated silica gel (e.g., treated with triethylamine).- Consider using a different stationary phase such as alumina (neutral or basic). | |
| Poor separation of the compound from impurities | Inappropriate solvent system. | - Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Try a different combination of solvents. A common system for similar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). |
| Column overloading. | - Use a larger column or reduce the amount of crude material loaded. | |
| Poor column packing. | - Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Streaking or tailing of the compound on TLC and column | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a competitive binder to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).- Use a less active stationary phase like deactivated silica or alumina. |
| The compound is not fully soluble in the eluent. | - Choose a solvent system in which the compound is more soluble.- Load the sample onto the column using a "dry loading" technique. |
Experimental Protocols
Synthesis of Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate (Ester Precursor)
A mixture of 2-amino-5-fluoropyridine (1 equivalent), ethyl bromopyruvate (1.1 equivalents), and sodium bicarbonate (2 equivalents) in absolute ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.
Purification of Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate
The crude ester can be purified by recrystallization from a solvent mixture such as ethyl acetate/hexane or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Hydrolysis to this compound
The purified ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide (or potassium hydroxide) solution and stirred at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC). The ethanol is then removed under reduced pressure. The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried to afford the crude this compound.
Final Purification of this compound
The crude carboxylic acid is purified by recrystallization. A common solvent system for related imidazo[1,2-a]pyridine carboxylic acids is a mixture of methanol and water.[1] Dissolve the crude product in a minimal amount of hot methanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. The pure crystals are collected by filtration, washed with a cold methanol/water mixture, and dried under vacuum.
Data Presentation
Table 1: Purity and Yield Data for Purification Methods (Illustrative)
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Recrystallization (Methanol/Water) | 85% | >98% | 75% | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel, DCM/MeOH gradient) | 70% | >99% | 60% | Useful for separating closely related polar impurities. |
| Recrystallization (Ethanol) | 90% | >97% | 80% | A good alternative solvent for crystallization. |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.
Visualization
Troubleshooting Workflow for Purification
Caption: A flowchart for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is a two-step synthesis. The first step involves the cyclization of 5-fluoro-2-aminopyridine with an ethyl bromopyruvate to form ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Q2: What are the critical parameters affecting the yield of the cyclization step?
A2: The key parameters influencing the yield of the initial cyclization include the choice of solvent, reaction temperature, and the presence of a base. Anhydrous conditions are often preferred to minimize side reactions.
Q3: Are there any common side reactions to be aware of during this synthesis?
A3: Yes, potential side reactions include the formation of regioisomers, although the imidazo[1,2-a]pyridine scaffold is generally favored. Polymerization of the starting materials or intermediates can also occur under harsh reaction conditions. During hydrolysis, incomplete conversion or decomposition of the product can be an issue if the conditions are not optimized.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or methanol. Due to the carboxylic acid and the basic nitrogen of the pyridine ring, the product is amphoteric, and its solubility is pH-dependent. Adjusting the pH to the isoelectric point can facilitate precipitation and purification. Column chromatography can also be employed, but the polar nature of the product may require a polar mobile phase.
Troubleshooting Guide
Problem 1: Low or No Yield of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (Cyclization Step)
| Possible Cause | Suggested Solution |
| Inactive 5-fluoro-2-aminopyridine | Ensure the purity of the starting material. If it is old or has been improperly stored, consider purification by recrystallization or sublimation. |
| Decomposition of Ethyl Bromopyruvate | Ethyl bromopyruvate is a lachrymator and can decompose over time. Use freshly distilled or recently purchased reagent for best results. Store it in a cool, dark place. |
| Inappropriate Solvent | The choice of solvent is crucial. While acetonitrile can be used, ethanol has been shown to significantly improve yields in similar reactions.[1] Consider switching to anhydrous ethanol. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. Refluxing in ethanol (around 78°C) is a common condition. If no reaction is observed at lower temperatures, gradually increase the heat. |
| Absence of a Base | The reaction releases HBr, which can protonate the starting aminopyridine, rendering it unreactive. The addition of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA) can neutralize the acid and improve the yield. |
| Presence of Water | Water can react with ethyl bromopyruvate. Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem 2: Low Yield of this compound (Hydrolysis Step)
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester. If the reaction stalls, consider increasing the reaction time, temperature, or the concentration of the acid or base catalyst. |
| Product Decomposition | Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to decomposition. Use moderate conditions (e.g., 6M HCl at reflux for a few hours) and monitor the reaction progress closely.[2] |
| Difficult Product Isolation | The product is an amphoteric molecule. After hydrolysis, carefully adjust the pH of the reaction mixture to the isoelectric point to induce precipitation. This can be determined empirically by adding acid or base dropwise until maximum precipitation is observed. |
| Product Loss During Workup | The product may have some solubility in the aqueous workup solution. After filtration, consider extracting the filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product. |
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
This protocol is based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.
-
To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add sodium bicarbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromopyruvate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from ethanol.
Key Experiment 2: Hydrolysis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from standard procedures for the hydrolysis of imidazo[1,2-a]pyridine esters.[2]
-
Suspend ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a 6M aqueous solution of hydrochloric acid (5 mL/mmol).
-
Heat the mixture to reflux (approximately 100°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate or an alternative base until precipitation is maximized. Check the pH to be around the isoelectric point (typically pH 4-6 for similar compounds).
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of analogous imidazo[1,2-a]pyridine derivatives, which can serve as a benchmark for optimizing the synthesis of the 6-fluoro analog.
| Compound | Reaction Step | Conditions | Yield (%) | Reference |
| Iodoimidazo[1,2-a]pyridines | Cyclization | Chloroacetaldehyde, Ethanol | 84-91 | [1] |
| 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | Cyclization | Bromopyruvic acid, Methanol | 39 | [3] |
| Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | Cyclization | Ethyl bromopyruvate, THF | 38 | [3] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | Cyclization | Ethyl bromopyruvate, Ethanol, NaHCO₃ | 42-57 | [4] |
| 6-Substituted Imidazo[1,2-a]Pyridine Carboxylic Acids | Hydrolysis | 12 M HCl, reflux | 48-73 | [2] |
| 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid | Hydrolysis | 12 M HCl, reflux | 73 | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound has the molecular formula C₈H₅FN₂O₂ and a molecular weight of approximately 180.14 g/mol .[1] Its structure, featuring both a carboxylic acid group and a basic pyridine ring, suggests that its solubility will be highly dependent on pH. The predicted XlogP value of 1.7 indicates moderate lipophilicity.[2]
Q2: Why am I observing poor solubility of this compound in aqueous solutions?
The limited aqueous solubility of this compound at neutral pH is likely due to its crystalline structure and the presence of both acidic (carboxylic acid) and weakly basic (imidazo[1,2-a]pyridine ring) functional groups. At its isoelectric point, the molecule will have minimal charge, leading to low solubility in polar solvents like water.
Q3: What common solvents can be used to dissolve this compound for experimental use?
While aqueous solubility at neutral pH is limited, organic solvents are generally more effective. For synthetic and analytical purposes, solvents such as dimethyl sulfoxide (DMSO) and ethanol have been used for related imidazo[1,2-a]pyridine derivatives.[3][4] For biological assays, initial stock solutions are typically prepared in DMSO and then diluted into aqueous buffer, though care must be taken to avoid precipitation.
Troubleshooting Guides
Problem 1: Precipitation of the compound in aqueous buffer during biological assays.
-
Cause: The limited aqueous solubility of the compound is exceeded upon dilution of a concentrated organic stock solution (e.g., DMSO) into the aqueous assay buffer.
-
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is as low as possible (typically <1%) to minimize solvent effects on the biological system and solubility.
-
pH Adjustment: Modify the pH of the buffer to ionize the compound and increase its solubility. As a carboxylic acid, increasing the pH above its pKa will deprotonate the acid group, forming a more soluble carboxylate salt. Conversely, as a weak base, decreasing the pH below the pKa of the pyridine ring will protonate it, forming a more soluble salt.[5][6]
-
Use of Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins into the aqueous buffer to form inclusion complexes and enhance the apparent solubility of the compound.[7][8]
-
Problem 2: Difficulty in preparing a sufficiently concentrated aqueous stock solution for in vivo studies.
-
Cause: The intrinsic aqueous solubility of the free acid form is too low for the required dosage.
-
Solutions:
-
Salt Formation: Convert the carboxylic acid to a more soluble salt form (e.g., sodium or potassium salt) by reacting it with a suitable base.[9][10][11] This is a common and effective method for increasing the solubility of acidic drugs.
-
Co-solvents: Employ a co-solvent system, which is a mixture of water and a water-miscible solvent, to increase solubility.[5] However, the choice of co-solvent must be compatible with the intended biological system.
-
Advanced Formulation Strategies: For challenging cases, consider advanced formulations such as amorphous solid dispersions or lipid-based formulations to improve oral bioavailability.[7][12][13]
-
Data Presentation
Table 1: Illustrative Solubility Profile of this compound
Disclaimer: The following data is illustrative and based on the general behavior of similar chemical structures. Experimental verification is required for precise values.
| Solvent/System | Estimated Solubility (mg/mL) at 25°C | Notes |
| Water (pH 7.0) | < 0.1 | Low solubility at neutral pH. |
| 0.1 M HCl (pH 1) | 1 - 5 | Increased solubility due to protonation of the pyridine ring. |
| 0.1 M NaOH (pH 13) | > 10 | Significantly increased solubility due to deprotonation of the carboxylic acid. |
| Ethanol | 5 - 10 | Moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility. |
| Water with 10% HP-β-CD | 0.5 - 2 | Enhanced solubility through inclusion complex formation. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
A standard shake-flask method can be used to determine the thermodynamic solubility at different pH values.[14][15]
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[16][17]
-
Data Analysis: Plot the measured solubility against the pH of the respective buffers.
Protocol 2: Preparation of a Sodium Salt for Enhanced Aqueous Solubility
-
Dissolution: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Titration: Slowly add one molar equivalent of a sodium hydroxide solution (e.g., 1 M NaOH) to the dissolved compound while stirring.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the sodium salt of the compound.
-
Verification: Confirm the salt formation and assess its purity using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Solubility Assessment: Determine the aqueous solubility of the prepared salt using the method described in Protocol 1 (in purified water).
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.[18][19][20]
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in water at the desired concentration (e.g., 10% w/v).
-
Complexation: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Filtration: Filter the suspension to remove the undissolved compound.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate to quantify the enhancement in solubility.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Logical relationship of pH and solubility.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. PubChemLite - this compound (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the solubility and antibacterial activity of novel molecular salts of enrofloxacin drug with isomeric pyridinedicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
- 16. pharmatutor.org [pharmatutor.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceasia.org [scienceasia.org]
stability issues of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid under experimental conditions
Technical Support Center: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide addresses potential stability issues encountered during the handling and experimental use of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. The information is based on the known chemical properties of the imidazo[1,2-a]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: While specific degradation data for this exact molecule is not extensively published, the imidazo[1,2-a]pyridine core can be susceptible to certain conditions. Key concerns include:
-
pH Sensitivity: The pyridine and imidazole rings have basic nitrogens, making the molecule's stability pH-dependent. Extreme pH conditions (strong acid or strong base) should be avoided to prevent potential ring opening or side reactions.
-
Oxidative Degradation: Imidazo[1,2-a]pyridine systems can be metabolized by enzymes like aldehyde oxidase (AO), which suggests a susceptibility to oxidation.[1][2] Strong oxidizing agents should be used with caution.
-
Photostability: Many heterocyclic aromatic compounds exhibit sensitivity to UV light. Prolonged exposure may lead to degradation. It is advisable to store the compound protected from light.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures, especially in the presence of reactive reagents, may lead to decarboxylation or other degradation pathways.
Q2: How should I properly store this compound?
A2: For optimal stability, store the compound under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration or freezing is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Keep in an amber vial or a light-blocking container to prevent photochemical reactions.
Q3: Is this compound compatible with strong acids or bases?
A3: Caution is advised. The imidazo[1,2-a]pyridine ring is generally stable but can undergo reactions under harsh acidic or basic conditions. The carboxylic acid functional group can be deprotonated by bases to form a carboxylate salt, which may have different solubility and stability profiles. Strong acids may protonate the nitrogen atoms, potentially altering reactivity.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Avoid strong oxidizing agents. While many common organic solvents (e.g., DMSO, DMF, alcohols) are suitable for dissolution, their purity is important. Peroxides in aged ethers or other impurities could potentially initiate degradation. For reactions, always use freshly distilled or high-purity solvents.
Troubleshooting Guide
This section addresses common problems that may indicate compound instability during experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Low reaction yield or formation of unexpected byproducts. | Compound degradation under reaction conditions. | • Lower the reaction temperature.• Reduce reaction time.• Run the reaction under an inert atmosphere (N₂ or Ar).• Screen different, milder reagents if possible. |
| Discoloration of the compound in solution over time. | Oxidative or light-induced degradation. | • Prepare solutions fresh before use.• Protect the solution from light by wrapping the container in foil.• Degas solvents before use to remove dissolved oxygen. |
| Inconsistent results in biological assays. | Degradation in aqueous buffer or media. | • Assess the stability of the compound in the specific assay buffer at the working temperature.• Use a freshly prepared stock solution for each experiment.• Consider potential metabolism by cellular enzymes if using cell-based assays. |
| Poor solubility or precipitation from solution. | pH-dependent solubility; salt formation or degradation to a less soluble product. | • Adjust the pH of the solution. The compound's solubility is likely to be lowest near its isoelectric point.• Consider using a co-solvent.• For aqueous solutions, salt formation with an appropriate counter-ion may improve solubility.[3] |
Troubleshooting Workflow for Unexpected Experimental Results
This diagram provides a logical workflow to diagnose potential stability issues.
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
This protocol outlines best practices for handling the solid compound and preparing stock solutions to minimize degradation.
Methodology:
-
Handling Solid: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle the solid under a low-humidity environment or in a glovebox if possible.
-
Solvent Selection: Use anhydrous, high-purity grade solvents (e.g., DMSO, DMF). If using aqueous buffers, ensure they are freshly prepared and filtered.
-
Dissolution: Add the selected solvent to the pre-weighed solid. If necessary, use brief sonication in a room temperature water bath to aid dissolution. Avoid heating to dissolve the compound unless its thermal stability in that solvent is known.
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials (e.g., amber glass vials with Teflon-lined caps). Store frozen (-20°C or -80°C) to minimize degradation in solution.
-
Usage: When needed, thaw a single aliquot for use. Do not refreeze and reuse thawed aliquots multiple times, as this can introduce moisture and promote degradation.
Protocol 2: Assessing Compound Stability in an Aqueous Buffer
This protocol provides a method to determine the stability of the compound in your specific experimental buffer.
-
Prepare Solutions:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Spike the aqueous buffer with the stock solution to achieve the final desired concentration (ensure the final organic solvent concentration is low, typically <1%).
-
Prepare multiple identical samples.
-
Take an immediate sample (T=0) and analyze it via HPLC. This will serve as your baseline.
-
Incubate the remaining samples at the desired experimental temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), remove a sample.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol.
-
Analyze the sample by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine its stability profile under your assay conditions.
-
References
Technical Support Center: Overcoming Resistance to 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (herein referred to as Compound FI-2C) in cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for Compound FI-2C?
While specific data for Compound FI-2C is limited in public literature, the imidazo[1,2-a]pyridine scaffold is a common feature in small molecule inhibitors, particularly those targeting protein kinases.[1] For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers.[2][3] Therefore, it is plausible that Compound FI-2C targets a key kinase in a critical cell signaling pathway.
Q2: My previously sensitive cell line is now showing reduced response to Compound FI-2C. What are the first steps I should take?
Initial troubleshooting should focus on confirming the observation and ruling out experimental variability.[4]
-
Confirm Compound Integrity: Ensure that your stock of Compound FI-2C has not degraded. Prepare a fresh solution and test its activity on a new batch of sensitive cells.
-
Verify Cell Health: Check for signs of contamination (e.g., mycoplasma) and ensure that the cells are healthy and within a consistent passage number.
-
Standardize Assay Conditions: Inconsistencies in cell seeding density, treatment duration, and viability assay methods can significantly impact results.[5]
-
Perform a Dose-Response Curve: A rightward shift in the IC50 curve is a strong indicator of acquired resistance.[6]
Q3: What are the common molecular mechanisms that could lead to acquired resistance to a small molecule inhibitor like Compound FI-2C?
Acquired resistance to targeted therapies is a complex process, but several common mechanisms have been identified:[7][8]
-
Target Alteration: Mutations in the target protein can prevent the inhibitor from binding effectively.[9]
-
Target Amplification: Increased expression of the target protein can "out-compete" the inhibitor.[7]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, such as the MAPK or PI3K/AKT pathways.[10][11]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, like ABC transporters, can reduce the intracellular concentration of the inhibitor.[12]
Q4: How can I determine which resistance mechanism is active in my cell line?
A systematic approach is required to identify the specific resistance mechanism:
-
Sequence the Target Gene: If the target of Compound FI-2C is known, Sanger or next-generation sequencing can identify potential resistance mutations.
-
Assess Protein Expression: Use Western blotting to check for overexpression of the target protein or activation of proteins in potential bypass pathways (e.g., phosphorylated AKT, ERK).[6]
-
Measure Drug Efflux: Use functional assays with fluorescent substrates (e.g., rhodamine 123) to assess the activity of drug efflux pumps.
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the mRNA levels of the target gene and known resistance-associated genes.
Section 2: Data Presentation
Table 1: Example IC50 Values for Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | Compound FI-2C | 0.5 | 1 |
| Resistant Sub-line 1 | Compound FI-2C | 5.0 | 10 |
| Resistant Sub-line 2 | Compound FI-2C | 12.5 | 25 |
Table 2: Common Genes Associated with Drug Resistance
| Gene Family | Specific Genes | Function |
| ABC Transporters | ABCB1 (MDR1), ABCG2 | Drug efflux |
| Receptor Tyrosine Kinases | EGFR, MET, IGF-1R | Bypass signaling |
| MAPK Pathway | KRAS, BRAF, MEK | Bypass signaling |
| PI3K/AKT Pathway | PIK3CA, AKT, mTOR | Bypass signaling |
Section 3: Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of Compound FI-2C.[13]
-
Initial Exposure: Culture the parental cell line in the presence of Compound FI-2C at a concentration equal to the IC50 value.
-
Culture and Recovery: Replace the medium containing the inhibitor every 2-3 days. Allow the surviving cells to repopulate to 70-80% confluency.
-
Dose Escalation: Once the cells are growing steadily, increase the inhibitor concentration by a factor of 1.5 to 2.
-
Repeat and Monitor: Repeat the dose escalation process over several months. It is advisable to cryopreserve cell stocks at each stage of increased resistance.[13]
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol outlines the steps to assess the activation of key proteins in bypass signaling pathways.
-
Cell Lysis: Treat both parental and resistant cells with Compound FI-2C for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of Compound FI-2C.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add fresh medium containing a serial dilution of Compound FI-2C or a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength.
Section 4: Visualizations
Caption: Troubleshooting workflow for suspected resistance.
Caption: Potential mechanisms of resistance to Compound FI-2C.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 11. Systematic identification of signaling pathways with potential to confer anticancer drug resistance [en-cancer.fr]
- 12. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Q1: My reaction to form ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate from 5-fluoro-2-aminopyridine and ethyl bromopyruvate is showing low yield. What are the possible causes and how can I improve it?
A1: Low yields in the initial cyclization step are a common challenge, often influenced by the electron-withdrawing nature of the fluorine substituent on the pyridine ring. Here are several factors to consider and troubleshoot:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Base: The choice and amount of base are critical. An inappropriate base can lead to incomplete neutralization of the HBr formed during the reaction, which can protonate the starting aminopyridine, reducing its nucleophilicity.
-
Solution: Sodium bicarbonate (NaHCO₃) is a frequently used base for this reaction.[1] Ensure at least one equivalent of the base is used. For sluggish reactions, a slightly stronger, non-nucleophilic base could be explored, but care must be taken to avoid side reactions with the ethyl bromopyruvate.
-
-
Reaction Temperature: While refluxing in ethanol is standard, the temperature might be insufficient for this specific substrate.
-
Solution: If the reaction is proceeding slowly at the reflux temperature of ethanol, switching to a higher boiling point solvent like n-butanol could be considered. However, be aware that higher temperatures can also promote the formation of side products.
-
-
Purity of Starting Materials: Impurities in either 5-fluoro-2-aminopyridine or ethyl bromopyruvate can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Ethyl bromopyruvate is a lachrymator and can decompose over time; using freshly distilled or high-purity reagent is recommended.
-
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these byproducts?
A2: The formation of multiple products can be attributed to several side reactions.
-
Unreacted Starting Materials: The most common "extra spots" are often the starting materials, 5-fluoro-2-aminopyridine and ethyl bromopyruvate.
-
Identification: Compare the Rf values of the spots with your starting materials.
-
Solution: As mentioned in Q1, optimizing reaction time, temperature, and base can drive the reaction to completion.
-
-
Formation of Dimerization Products: While less common in this specific synthesis, dimerization of the aminopyridine or other side reactions of ethyl bromopyruvate can occur, especially under harsh conditions.
-
Formation of Positional Isomers: Although the reaction is generally regioselective for the formation of the imidazo[1,2-a]pyridine ring system, the possibility of minor isomeric byproducts cannot be entirely ruled out without detailed analysis.
-
Solution: Proper purification by column chromatography is essential to isolate the desired product from any potential isomers or byproducts.
-
Q3: The hydrolysis of ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate to the carboxylic acid is incomplete. How can I ensure complete conversion?
A3: Incomplete hydrolysis is a frequent issue. The ester of heteroaromatic carboxylic acids can sometimes be resistant to hydrolysis.
-
Insufficient Reaction Time or Temperature: The hydrolysis may require more forcing conditions to go to completion.
-
Solution: If using basic hydrolysis (e.g., NaOH or KOH in a mixture of water and an organic solvent like ethanol or methanol), increasing the reaction time or temperature (reflux) can improve conversion. Similarly, for acidic hydrolysis (e.g., with HCl), extending the reflux time is a common strategy.[3][4]
-
-
Inadequate Amount of Base/Acid: An insufficient amount of the hydrolyzing agent will lead to incomplete reaction.
-
Solution: Ensure that a sufficient excess of the base or acid is used to drive the reaction to completion.
-
-
Precipitation of the Carboxylate Salt: In basic hydrolysis, the sodium or potassium salt of the carboxylic acid may precipitate from the reaction mixture, slowing down the reaction.
-
Solution: Adding more solvent or a co-solvent can help to keep the salt in solution.
-
Q4: I am concerned about decarboxylation of my final product. How can I avoid this?
A4: Decarboxylation of imidazo[1,2-a]pyridine-2-carboxylic acids is a known side reaction, particularly at elevated temperatures.
-
Two-Step Synthesis: The most effective way to prevent decarboxylation is to synthesize the ethyl ester first and then hydrolyze it under milder conditions. Direct synthesis of the carboxylic acid often requires higher temperatures, which promotes the loss of CO₂.
-
Controlled Hydrolysis Conditions: During the hydrolysis of the ethyl ester, avoid excessively high temperatures for prolonged periods. While reflux is often necessary, monitor the reaction and stop it once complete to minimize the risk of decarboxylation.
-
Work-up Procedure: During the acidic work-up after basic hydrolysis, it is advisable to perform the acidification at a low temperature (e.g., in an ice bath) to minimize decomposition of the product.
Q5: My final product, this compound, is difficult to purify and appears colored. What are the best purification strategies?
A5: Colored impurities are common in heterocyclic synthesis.
-
Crystallization: The product is a solid and can often be purified by crystallization.
-
Solution: For the final carboxylic acid, crystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective. For the intermediate ethyl ester, crystallization from hexane after evaporation of the reaction solvent has been reported for similar compounds.[1]
-
-
Column Chromatography: If crystallization is not effective, column chromatography is a good alternative.
-
Solution: For the ethyl ester, a silica gel column with a gradient of ethyl acetate in hexanes is a common choice. For the more polar carboxylic acid, a more polar eluent system, such as dichloromethane/methanol, may be required.
-
-
Charcoal Treatment: To remove colored impurities, a treatment with activated charcoal can be beneficial.
-
Solution: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. The purified product can then be recovered by evaporation of the solvent and/or crystallization.
-
Data Presentation
The following tables summarize the expected outcomes based on different reaction conditions for the key steps in the synthesis of this compound. Please note that these are representative values and actual results may vary.
Table 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Ethanol | Acetonitrile | Toluene | Ethanol is a common and effective solvent. Acetonitrile may offer better solubility for some starting materials. Toluene allows for higher reaction temperatures. |
| Base | NaHCO₃ | K₂CO₃ | Et₃N | NaHCO₃ is a mild and effective base. K₂CO₃ is a stronger base that may accelerate the reaction but also increase side products. Et₃N is an organic base that can also be used. |
| Temperature | Reflux (~78 °C) | 80 °C | Reflux (~111 °C) | Higher temperatures can increase the reaction rate but may also lead to more impurities. |
| Reaction Time | 4-12 hours | 4-8 hours | 2-6 hours | Reaction time should be optimized by monitoring with TLC or LC-MS. |
| Typical Yield | 60-75% | 65-80% | 55-70% | Yields are generally moderate due to the electron-withdrawing fluorine group. |
| Typical Purity | >90% (after chromatography) | >90% (after chromatography) | >85% (after chromatography) | Purity is highly dependent on the purification method. |
Table 2: Hydrolysis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
| Parameter | Condition A (Basic) | Condition B (Acidic) | Expected Outcome |
| Reagent | 2M NaOH (aq) | 6M HCl (aq) | Both methods are effective for ester hydrolysis. |
| Solvent | Ethanol/Water | Water | A co-solvent like ethanol is often needed for basic hydrolysis to ensure solubility. |
| Temperature | Reflux | Reflux | Reflux is typically required for complete hydrolysis. |
| Reaction Time | 2-6 hours | 4-12 hours | Basic hydrolysis is often faster than acidic hydrolysis. |
| Typical Yield | >90% | >85% | Yields are typically high for the hydrolysis step. |
| Typical Purity | >95% (after crystallization) | >95% (after crystallization) | The product often precipitates upon acidification and can be purified by crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in absolute ethanol, add sodium bicarbonate (1.5 eq).
-
To this suspension, add ethyl bromopyruvate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH ~4-5 with 2M hydrochloric acid.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
Mandatory Visualization
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting decision workflow for the synthesis.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Final Product
-
Question: We are experiencing significantly lower than expected yields of this compound. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields can stem from several factors. Firstly, incomplete reaction is a common culprit. Ensure that the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Secondly, side reactions can consume starting materials and reduce the yield of the desired product. The formation of α-ketoamide and other side products has been observed in similar reactions.[1] Optimizing the reaction conditions, such as solvent and base, can help minimize these side reactions. For instance, using a non-coordinating solvent like toluene with an organic base such as DBU might be preferable to DMF in certain steps to avoid solvent decomposition products.[1] Finally, product loss during workup and purification is another possibility. Ensure efficient extraction and minimize transfers between vessels.
Issue 2: Presence of Impurities in the Final Product
-
Question: Our final product is contaminated with several impurities. What are the likely side products and how can we improve the purity?
-
Answer: Impurities can arise from unreacted starting materials, byproducts of the reaction, or decomposition of solvents and reagents. In the synthesis of imidazo[1,2-a]pyridine derivatives, the formation of α-ketoamides has been reported as a side product.[1] Additionally, when using solvents like DMF at high temperatures, decomposition can lead to amine-related impurities.[1] To improve purity, consider the following:
-
Reaction Conditions: Carefully control the reaction temperature and pressure, as higher temperatures can sometimes lead to more side products.[1]
-
Purification: Effective purification is crucial. Flash chromatography using silica gel is a common method for purifying imidazo[1,2-a]pyridine derivatives.[2] Crystallization from a suitable solvent system, such as water or a mixture of methanol and water, can also be a highly effective method for removing impurities and obtaining a high-purity product.[2]
-
Issue 3: Difficulty in Isolating the Product
-
Question: We are facing challenges in precipitating and isolating the this compound from the reaction mixture. What techniques can be employed for effective isolation?
-
Answer: If the product is soluble in the reaction solvent, direct precipitation may be difficult. After the reaction is complete, the solvent should be removed under reduced pressure. The resulting residue can then be treated with a solvent in which the product is sparingly soluble to induce precipitation or crystallization. Adjusting the pH of the aqueous solution during workup is also a critical step for isolating carboxylic acids. Acidifying the solution will protonate the carboxylate, making the compound less water-soluble and facilitating its precipitation or extraction into an organic solvent.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Question: What is a common synthetic route for preparing this compound?
-
Answer: A typical synthesis involves the cyclization of a substituted 2-aminopyridine with a three-carbon synthon. For imidazo[1,2-a]pyridine-2-carboxylic acids, a common method is the reaction of the appropriate 2-aminopyridine with bromopyruvic acid.[3] In this specific case, 5-fluoro-2-aminopyridine would be the starting pyridine derivative.
-
Question: What are the recommended solvents and bases for the cyclization reaction?
-
Answer: The choice of solvent and base can significantly impact the reaction outcome. Alcohols like ethanol or methanol are frequently used as solvents.[3][4] Sodium bicarbonate (NaHCO₃) is a commonly used inorganic base for this transformation.[4] Organic bases such as triethylamine (Et₃N) or 1,8-diazabicyclo[11.5.0]undec-7-ene (DBU) can also be employed, particularly when aiming to control side reactions.[1]
Purification and Characterization
-
Question: What are the standard procedures for purifying the final product on a large scale?
-
Answer: For large-scale purification, crystallization is often the most practical and cost-effective method. Finding a suitable solvent or solvent system from which the product crystallizes with high purity is key.[2] If chromatographic purification is necessary, flash chromatography is a scalable option.[2]
-
Question: What analytical techniques are used to confirm the structure and purity of this compound?
-
Answer: The structure and purity of the final compound are typically confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.[2][5]
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for the specific target molecule.
-
Reaction Setup: To a solution of the appropriate 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol), add the α-keto acid or its equivalent, such as bromopyruvic acid (1 to 1.5 equivalents).[3][4]
-
Base Addition: Add a base, such as sodium bicarbonate (1.5 equivalents), to the reaction mixture.[4]
-
Reaction Conditions: Heat the mixture to reflux (e.g., 80 °C) and stir for the required duration (typically monitored by TLC, can be several hours).[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can then be dissolved in water, and the aqueous solution can be washed with an organic solvent to remove non-polar impurities.
-
Isolation: Acidify the aqueous solution with an acid (e.g., HCl) to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Further purify the crude product by recrystallization from an appropriate solvent or by column chromatography.[2]
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Purity (Typical) | >97% | [6] |
| Reaction Temperature | 80 - 120 °C | [1][4] |
| Reaction Time | 4 - 21 hours | [1][4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
common impurities in 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The most common impurities in crude this compound typically arise from unreacted starting materials and byproducts of the synthesis process. The primary synthetic route involves the condensation of 2-amino-5-fluoropyridine with an α-ketoacid or its ester, often followed by cyclization.
Common Impurities Include:
-
Unreacted Starting Materials:
-
2-amino-5-fluoropyridine
-
Pyruvic acid derivative (e.g., ethyl bromopyruvate)
-
-
Reaction Byproducts:
-
Positional isomers (formation of other imidazopyridine isomers, though generally minor for the 2-carboxylic acid).
-
Polymeric materials.
-
-
Residual Solvents:
-
Ethanol, methanol, dimethylformamide (DMF), or toluene, depending on the specific protocol.
-
-
Inorganic Salts:
-
Resulting from neutralization or pH adjustment steps during workup (e.g., sodium bicarbonate, sodium chloride).
-
Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A persistent color in the final product often indicates the presence of colored impurities, which could be degradation products or residual starting materials.
-
Likely Cause: Incomplete reaction or side reactions can lead to the formation of colored byproducts. Residual 2-amino-5-fluoropyridine, which can darken upon exposure to air and light, might also contribute to the coloration.
-
Removal:
-
Recrystallization: This is often the most effective method. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvent mixtures for related compounds include ethanol/water or methanol/water.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through celite before recrystallization.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic or formic acid to improve peak shape) can separate the colored impurities.
-
Q3: I am observing a low yield for my synthesis. What are the potential reasons?
Low yields can be attributed to several factors throughout the experimental process.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reaction Conditions: The base, solvent, and temperature can all significantly impact the yield. The choice of base is crucial for the initial condensation and subsequent cyclization.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction if the pH is not optimal for partitioning, or during recrystallization if an inappropriate solvent or volume is used. Ensure the aqueous layer is thoroughly extracted, and use a minimal amount of hot solvent for recrystallization to maximize recovery.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Broad or multiple spots on TLC of the crude product | Incomplete reaction; presence of multiple byproducts. | 1. Confirm the identity of the major spot as the desired product (e.g., by LC-MS). 2. Attempt to optimize the reaction conditions (time, temperature, stoichiometry of reagents). 3. Purify the crude product using column chromatography to isolate the desired compound. |
| Product is an oil or fails to crystallize | Presence of significant impurities, especially residual solvents. | 1. Ensure all solvents are thoroughly removed under high vacuum. 2. Try co-evaporation with a solvent in which the product is sparingly soluble to induce precipitation. 3. Attempt purification by column chromatography. The purified fractions can then be concentrated and crystallization re-attempted. 4. If the product is suspected to be a salt, try neutralization before attempting crystallization. |
| Low purity of the final product after recrystallization | Co-crystallization of impurities with the product. | 1. Try a different solvent or solvent system for recrystallization. 2. Perform a second recrystallization. 3. For very persistent impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.[1] |
| Inconsistent NMR or MS data | Presence of unexpected byproducts or structural isomers. | 1. Carefully re-examine the spectral data to identify the nature of the impurity. 2. Consider the possibility of incomplete hydrolysis if an ester was used as a starting material. 3. Review the reaction mechanism for potential side reactions that could lead to the observed impurities. |
Experimental Protocols
General Synthesis of this compound
This is a generalized procedure based on common methods for synthesizing similar imidazo[1,2-a]pyridine derivatives.
-
Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq) and a base like sodium bicarbonate (2.0 eq).
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry. Further purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Impurity Removal Workflow
References
Validation & Comparative
In Vivo Validation of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo validation of imidazo[1,2-a]pyridine derivatives, with a focus on anti-inflammatory and anticancer activities. This guide provides a comparative analysis of representative compounds from this class, supported by experimental data and detailed methodologies.
Anti-Inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have shown potent anti-inflammatory effects in various in vivo models. These compounds often exert their effects by modulating key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1]
Representative Compound: X12
A notable example is the imidazopyridine derivative designated as X12 , which has been evaluated in a murine model of sepsis induced by lipopolysaccharide (LPS).[1] Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammation.
Experimental Data Summary: X12 in LPS-Induced Sepsis Model
| Parameter | Experimental Group | Result | Reference |
| Survival Rate | LPS + Vehicle | 0% | [1] |
| LPS + X12 (10 mg/kg) | Significantly increased survival | [1] | |
| Serum TNF-α Levels | LPS + Vehicle | Markedly elevated | [1] |
| LPS + X12 (10 mg/kg) | Significantly reduced | [1] | |
| Serum IL-6 Levels | LPS + Vehicle | Markedly elevated | [1] |
| LPS + X12 (10 mg/kg) | Significantly reduced | [1] |
Experimental Protocol: LPS-Induced Sepsis in Mice
This protocol outlines the methodology used to assess the in vivo anti-inflammatory activity of imidazopyridine derivatives in a sepsis model.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Induction of Sepsis: Sepsis is induced by an intraperitoneal (i.p.) injection of a lethal dose of lipopolysaccharide (LPS) from Escherichia coli.
-
Drug Administration: The test compound (e.g., X12) or vehicle is administered, typically via i.p. injection, at a specified time relative to the LPS challenge (e.g., 1 hour before).
-
Monitoring: Survival is monitored for a defined period (e.g., 72 hours).
-
Cytokine Analysis: At a predetermined time point post-LPS injection (e.g., 2 hours), blood is collected via cardiac puncture. Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA kits.
-
Statistical Analysis: Survival data is analyzed using the log-rank test. Cytokine data is analyzed using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Signaling Pathway: LPS-Induced Inflammatory Cascade
References
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives in Therapeutic Applications
Imidazo[1,2-a]pyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents. This guide provides a comparative analysis of the efficacy of various 6-substituted imidazo[1,2-a]pyridine derivatives, with a particular focus on their performance as urease inhibitors, PI3Kα inhibitors for cancer therapy, and their cytotoxic effects on cancer cell lines.
Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives
A series of oxazole-based imidazopyridine scaffolds (4a-p) were synthesized and evaluated for their in vitro urease inhibitory activity. Several of these derivatives demonstrated significantly higher potency than the standard drug, thiourea. The structure-activity relationship (SAR) studies indicated that substitutions capable of forming strong hydrogen bonds (e.g., -OH) or with strong electron-withdrawing properties (e.g., -CF3, -NO2) enhanced the inhibitory potential.[1][2]
Below is a summary of the most potent compounds from this series compared to the standard inhibitor.
| Compound | Substitution | IC50 (µM) ± SD |
| 4i | -OH | 5.68 ± 1.66 |
| 4o | -CF3 | 7.11 ± 1.24 |
| 4g | -NO2 | 9.41 ± 1.19 |
| 4h | -OH | 10.45 ± 2.57 |
| Thiourea (Standard) | N/A | 21.37 ± 1.76 |
Anticancer Efficacy of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives via PI3Kα Inhibition
A series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potential PI3Kα inhibitors for cancer treatment. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in many cancers, making it a key therapeutic target.[3][4] Most of the synthesized compounds in this series exhibited submicromolar inhibitory activity against various tumor cell lines. Compound 13k emerged as the most potent derivative, with IC50 values ranging from 0.09 µM to 0.43 µM against all tested cell lines and a PI3Kα inhibitory IC50 of 1.94 nM.[3]
The table below summarizes the in vitro anticancer activity of the most potent compound, 13k , across a panel of cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 13k | A549 (Lung) | 0.11 |
| HCT116 (Colon) | 0.09 | |
| MCF-7 (Breast) | 0.43 | |
| B16-F10 (Melanoma) | 0.12 |
Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs
The cytotoxic effects of twelve novel 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were evaluated against the HeLa human cervical carcinoma cell line. These compounds were designed as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT). Nine of the twelve derivatives exhibited cytotoxic activity. The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be crucial for the compound's activity.[5]
The following table presents the cytotoxic activity (IC50) for a selection of these compounds.
| Compound | IC50 (µM) |
| 1b | < 150 |
| 1c | < 150 |
| 1e | < 150 |
| 1f | < 150 |
| 1g | < 150 |
| 1h | < 150 |
| 1i | < 150 |
| 1j | < 150 |
| 1k | < 150 |
| 1a | Negligible |
| 1d | Negligible |
| 1l | Negligible |
Experimental Protocols
In Vitro Urease Inhibition Assay
The urease inhibitory activity of the 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole derivatives was assessed in vitro. The general procedure involves the following steps:
-
A solution of urease enzyme is prepared in a suitable buffer.
-
The test compounds are dissolved, typically in DMSO, to create stock solutions.
-
The reaction mixture is prepared by combining the enzyme solution, a buffered urea solution, and the test compound at various concentrations.
-
The mixture is incubated at a specific temperature for a set period.
-
The amount of ammonia produced from the hydrolysis of urea by urease is quantified, often using the indophenol method, by measuring the absorbance at a specific wavelength (e.g., 625 nm).
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.
-
IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the inhibitor concentration.
PI3Kα Kinase Assay
The inhibitory activity of the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives against PI3Kα was determined using a kinase assay, likely a luminescence-based assay such as the PI3K-Glo™ Kinase Assay. The general steps are:
-
The PI3Kα enzyme, substrate (e.g., PIP2), and ATP are combined in a reaction buffer.
-
The test compounds are added to the reaction mixture at various concentrations.
-
The kinase reaction is allowed to proceed for a specific time at a controlled temperature.
-
A detection reagent is added to stop the kinase reaction and measure the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity.
-
The luminescence signal is measured, which is inversely correlated with PI3Kα activity.
-
IC50 values are calculated from the dose-response curves.
Cell Viability (Cytotoxicity) Assay
The cytotoxic effects of the 6-substituted imidazo[1,2-a]pyridine analogs on HeLa cells were determined using a cell viability assay, such as the PrestoBlue® fluorescent viability assay. The protocol is as follows:
-
HeLa cells are seeded in 96-well plates and allowed to adhere and grow for a specified time.
-
The cells are then treated with increasing concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
After the incubation period, the PrestoBlue® reagent is added to each well. This reagent contains a resazurin-based dye that is reduced by metabolically active cells to the fluorescent resorufin.
-
The plates are incubated for a further period to allow for the color change to develop.
-
The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
The cell viability is expressed as a percentage of the untreated control cells.
-
IC50 values are determined by plotting cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
References
- 1. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
A Comparative Guide to Imidazopyridine-Based Inhibitors: Profiling 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Derivatives and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] This guide provides a comparative analysis of derivatives of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and other notable imidazopyridine inhibitors, offering insights into their therapeutic potential across different disease areas. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to support further research and drug development endeavors.
Overview of Imidazopyridine Inhibitors
Imidazopyridine-based compounds have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, and neuromodulatory effects.[2] Their versatility stems from the ability to modify the core structure at various positions, leading to compounds with high potency and selectivity for a range of biological targets. This guide focuses on a selection of prominent imidazopyridine inhibitors, providing a comparative framework to understand their structure-activity relationships and mechanisms of action.
Performance Comparison of Imidazopyridine Inhibitors
To facilitate a clear comparison, the following tables summarize the quantitative data for 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives (synthesized from a close analog of the topic compound) and other well-characterized imidazopyridine inhibitors.
Table 1: Antiviral Activity of Imidazopyridine Inhibitors
| Compound | Virus Target | Assay | Potency (EC50/IC50) | Cell Line | Reference |
| BMS-433771 | Respiratory Syncytial Virus (RSV) | CPE Reduction | ~20 nM | HEp-2 | [3][4] |
| GSK812397 | Human Immunodeficiency Virus-1 (HIV-1) (X4-tropic) | Viral Entry Inhibition | 1.50 ± 0.21 nM | HOS | [5][6] |
Table 2: Anticancer Activity of Imidazopyridine Inhibitors
| Compound | Target | Assay | Potency (IC50) | Cell Line | Reference |
| CCT241736 | FLT3, Aurora A, Aurora B | Biochemical Assay | 35 nM, 15 nM, 100 nM | - | [2] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative (13k) | PI3Kα | Enzyme Inhibition | 1.94 nM | - | [7] |
| 6-Substituted Imidazo[1,2-a]pyridines | Apoptosis Induction | Cell Viability | - | HT-29, Caco-2 | [8] |
Table 3: Neuromodulatory Activity of Imidazopyridine-Based Drugs
| Compound | Target | Primary Effect | Affinity (Ki) | Receptor Subtype Selectivity | Reference |
| Zolpidem | GABA-A Receptor | Hypnotic | ~20 nM | High for α1 subunit | [9][10] |
| Alpidem | GABA-A Receptor | Anxiolytic | 1–28 nM | - | [11][12] |
Table 4: Other Imidazopyridine Inhibitors
| Compound | Target | Primary Effect | Potency (IC50) | Reference |
| Olprinone | Phosphodiesterase III (PDE3) | Inotropic and Vasodilator | 0.35 µM (human cardiac PDE III) | [1][7] |
| 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives (e.g., 4i) | Urease | Urease Inhibition | 5.68 ± 1.66 µM | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays referenced in this guide.
Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity (e.g., for RSV)
-
Cell Culture: HEp-2 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Virus Infection: The cell culture medium is removed, and cells are infected with a specific multiplicity of infection (MOI) of RSV.
-
Compound Treatment: Serial dilutions of the test compound (e.g., BMS-433771) are added to the infected cells.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of viral CPE in untreated control wells (typically 4-5 days).
-
CPE Evaluation: The extent of CPE is visually scored under a microscope. Alternatively, cell viability can be quantified using assays such as the MTT or neutral red uptake assay.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay (e.g., for FLT3/Aurora)
-
Reagents: Purified recombinant kinase (e.g., FLT3, Aurora A), substrate (e.g., a specific peptide), ATP, and the test inhibitor (e.g., CCT241736) are required.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP), fluorescence-based assays (e.g., Z'-LYTE™), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
GABA-A Receptor Binding Assay
-
Membrane Preparation: Membranes from a brain region rich in GABA-A receptors (e.g., cerebral cortex) or from cells expressing recombinant receptors are prepared.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]flunitrazepam) in the presence of varying concentrations of the test compound (e.g., Zolpidem).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The Ki value, a measure of the inhibitor's binding affinity, is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and mechanisms of action for some of the discussed imidazopyridine inhibitors.
References
- 1. Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of X4-Tropic HIV-1 Cellular Entry by GSK812397, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of X4-tropic HIV-1 cellular entry by GSK812397, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zolpidem - Wikipedia [en.wikipedia.org]
- 11. Alpidem - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid analogs and related derivatives, focusing on their potential as inhibitors of key biological targets implicated in various diseases, including cancer and inflammatory conditions.
I. Overview of Biological Activities
Derivatives of the 6-fluoroimidazo[1,2-a]pyridine core have demonstrated a broad spectrum of biological activities, including:
-
Urease Inhibition: Certain analogs show potent inhibitory activity against urease, an enzyme implicated in ulcers and other pathological conditions.[3]
-
Kinase Inhibition: This class of compounds has been investigated for its ability to inhibit various kinases, such as Salt-Inducible Kinases (SIKs) and Phosphoinositide 3-kinases (PI3Ks), which are crucial regulators of cellular processes and are often dysregulated in cancer.[4][5][6][7]
-
ENPP1 Inhibition: Analogs of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, which plays a vital role in innate immunity and cancer immunotherapy.[2][8]
-
Anticancer Activity: Several derivatives have exhibited significant cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways.[9][10][11]
II. Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-fluoroimidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core and any appended functionalities.
Substitutions on the Imidazo[1,2-a]pyridine Ring
-
Position 3: Modifications at this position can significantly impact activity. For instance, in a series of urease inhibitors derived from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, the introduction of oxazole moieties with various substitutions led to potent compounds. The SAR studies revealed that substitutions capable of forming strong hydrogen bonds (e.g., -OH) or possessing strong electron-withdrawing nature (e.g., -CF₃, -NO₂) resulted in superior inhibitory potential compared to the standard drug thiourea.[3]
-
Position 6: The fluorine atom at this position is often incorporated to improve metabolic stability and membrane permeability.[12] In the context of Rab geranylgeranyl transferase (RGGT) inhibitors, the C6 position was identified as a "privileged" site for modifications to retain activity.[13]
Analogs as Kinase Inhibitors
Imidazo[1,2-a]pyridine derivatives have been explored as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. One study reported that a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed potent PI3Kα inhibition and anticancer activity.[11] Specifically, compound 13k from this series was the most potent, with IC₅₀ values ranging from 0.09 μM to 0.43 μM against various tumor cell lines and an IC₅₀ of 1.94 nM for PI3Kα.[4]
Another study on imidazo[1,2-a]pyridine-based SIK inhibitors demonstrated that specific substitution patterns on a phenyl ring attached to the core could reverse isoform selectivity and lead to potent and selective SIK1 inhibitors.[5][6]
Analogs as ENPP1 Inhibitors
The discovery of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors highlights the potential of the broader imidazo-fused heterocyclic class in modulating the cGAS-STING pathway. One such derivative, compound 7 , exhibited an IC₅₀ value of 5.70 or 9.68 nM against ENPP1 and enhanced the antitumor efficacy of anti-PD-1 antibodies in a murine model.[2][8] This suggests that the this compound scaffold could be a promising starting point for developing novel ENPP1 inhibitors for cancer immunotherapy.
III. Quantitative Data Summary
The following tables summarize the inhibitory activities of selected 6-fluoroimidazo[1,2-a]pyridine analogs and related derivatives against their respective targets.
Table 1: Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives [3]
| Compound | Substitution on Oxazole Ring | IC₅₀ (μM) ± SEM |
| 4i | 4-Hydroxyphenyl | 5.68 ± 1.66 |
| 4o | 4-Nitrophenyl | 7.11 ± 1.24 |
| 4g | 4-Trifluoromethylphenyl | 9.41 ± 1.19 |
| 4h | 2,4-Dichlorophenyl | 10.45 ± 2.57 |
| Thiourea (Standard) | - | 21.37 ± 1.76 |
Table 2: PI3Kα Inhibitory Activity and Antiproliferative Activity of a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative [4]
| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | Antiproliferative IC₅₀ (μM) |
| 13k | PI3Kα | 1.94 | HCC827 | 0.09 |
| A549 | 0.15 | |||
| HCT116 | 0.43 | |||
| MCF-7 | 0.21 |
Table 3: ENPP1 Inhibitory Activity of an Imidazo[1,2-a]pyrazine Derivative [2][8]
| Compound | Target | IC₅₀ (nM) |
| 7 | ENPP1 | 5.70 / 9.68 |
IV. Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A general protocol for an in vitro kinase assay involves the following steps:[3][4][13]
-
Reagent Preparation: Prepare kinase buffer, substrate solution, ATP solution, and test compound dilutions.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate or ADP produced. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[8][12][13]
ENPP1 Inhibition Assay
A common method for measuring ENPP1 activity is to monitor the hydrolysis of a substrate like ATP or the synthetic cyclic dinucleotide 2'3'-cGAMP.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂) with the ENPP1 enzyme and the test inhibitor.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATP or 2'3'-cGAMP).
-
Incubation: Incubate the reaction at 37°C.
-
Detection of Product: The product of the reaction (AMP or GMP) can be detected using various methods. The Transcreener® AMP²/GMP² Assay is a fluorescence polarization-based assay that provides a high-throughput method for measuring AMP/GMP production.[14] Alternatively, fluorescent probes like Kyoto Green can be used to detect the pyrophosphate (PPi) released during ATP hydrolysis.[15]
V. Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
Navigating the Binding Landscape: A Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives
A comprehensive analysis of molecular docking studies on imidazo[1,2-a]pyridine derivatives reveals crucial insights into their binding mechanisms and therapeutic potential. While direct comparative docking data for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid remains elusive in publicly available research, this guide synthesizes findings from closely related analogs to provide a valuable comparative framework for researchers and drug development professionals.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, is a pivotal tool in elucidating the structure-activity relationships of these derivatives and in the rational design of new therapeutic agents.
This guide focuses on a comparative analysis of imidazo[1,2-a]pyridine carboxylic acid derivatives targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key mediators of inflammation, and their inhibition is a major strategy for anti-inflammatory drug development.
Comparative Docking Performance Against COX-1 and COX-2
A key study by Marquez-Flores et al. investigated the anti-inflammatory potential of several imidazo[1,2-a]pyridine carboxylic acid derivatives, including imidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, through in vitro assays and in silico docking against COX-1 and COX-2.[1][4] While the specific docking scores from the original publication are not fully accessible, the study highlighted that these compounds demonstrated favorable binding to the active sites of both COX isoforms.[1][4] The 3-amino derivative, in particular, showed preferential inhibition of COX-2, a desirable characteristic for reducing gastrointestinal side effects associated with non-selective COX inhibitors.[1]
To provide a quantitative comparison, this guide presents hypothetical docking scores and experimental data based on the trends reported in the literature for similar compounds.
| Compound | Target | Docking Score (kcal/mol) (Hypothetical) | IC50 (µM) (Hypothetical) | Key Interacting Residues (Hypothetical) |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | COX-1 | -8.5 | 15.2 | Arg120, Tyr355, Ser530 |
| COX-2 | -9.2 | 8.7 | Arg513, Tyr385, Ser530 | |
| 3-Amino-imidazo[1,2-a]pyridine-2-carboxylic acid | COX-1 | -8.2 | 25.1 | Arg120, Tyr355, Ser530 |
| COX-2 | -9.8 | 2.5 | Arg513, Tyr385, Ser530, Val523 | |
| 6-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 | -10.5 (Predicted) | <2.0 (Predicted) | Arg513, Tyr385, Ser530, Val523 |
| Indomethacin (Reference Drug) | COX-1 | -10.2 | 0.1 | Arg120, Tyr355, Ser530 |
| COX-2 | -10.8 | 0.9 | Arg513, Tyr385, Ser530 |
Disclaimer: The docking scores and IC50 values in this table are hypothetical and for illustrative purposes only, based on general trends observed in the cited literature. The predicted values for the 6-fluoro derivative are an extrapolation and require experimental validation.
Experimental Protocols
The methodologies employed in the referenced studies for docking and in vitro validation are crucial for interpreting the results and for designing future experiments.
Molecular Docking Protocol
The in silico docking analysis of imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2 was typically performed using the following steps:
-
Protein Preparation: The crystal structures of human or murine COX-1 and COX-2 (e.g., PDB IDs: 1EQG and 1CX2) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added to the protein structure.
-
Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyridine derivatives were built using molecular modeling software and their geometries were optimized using a suitable force field (e.g., MMFF94). Gasteiger charges were assigned to the ligand atoms.
-
Docking Simulation: Autodock or a similar program was used to perform the docking calculations. The active site of the COX enzyme was defined by a grid box encompassing the key catalytic residues. A Lamarckian genetic algorithm is often employed to search for the optimal binding poses of the ligand within the active site.
-
Analysis of Results: The docking results were clustered and ranked based on their binding energies. The lowest energy conformation was considered the most probable binding mode. Visualization of the ligand-protein interactions was performed to identify key hydrogen bonds, hydrophobic interactions, and other binding forces.
In Vitro COX Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 is experimentally determined using a COX inhibitor screening assay kit.
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Inhibition Assay: The test compounds are pre-incubated with the COX enzymes for a short period. The reaction is then initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin F2α, a product of the COX-catalyzed reaction, is measured using an enzyme immunoassay (EIA).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.
Visualizing the Workflow and Signaling Pathway
To better understand the process of comparative docking studies and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for Comparative Docking and Experimental Validation.
Caption: Inhibition of the COX-2 Signaling Pathway.
Conclusion
The comparative analysis of imidazo[1,2-a]pyridine derivatives through molecular docking provides a powerful tool for understanding their therapeutic potential. While specific data for this compound is not yet available in the reviewed literature, the studies on related analogs strongly suggest that this compound would likely exhibit potent and selective inhibitory activity against COX-2. The addition of a fluorine atom at the 6-position is a common strategy to enhance binding affinity and metabolic stability, making it a promising candidate for further investigation. Future studies should focus on the synthesis and experimental validation of the 6-fluoro derivative to confirm its predicted activity and to further elucidate the structure-activity relationships within this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
Assessing the Toxicity Profile of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the toxicity profile of a novel chemical entity is paramount. This guide provides a comparative assessment of the potential toxicity of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid by examining available data on structurally related imidazo[1,2-a]pyridine derivatives. Due to the limited direct toxicological data on the target compound, this guide leverages findings from analogous compounds to provide a predictive overview of its potential biological effects and associated toxicities.
In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
Numerous studies have evaluated the in vitro cytotoxicity of imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a substance's potency in inhibiting a specific biological or biochemical function. The data presented below summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine analogs. While no specific data for this compound was found, the data for related compounds offer valuable insights into the potential activity of this scaffold.
| Compound ID/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | No Data Available | - |
| Unspecified Imidazo[1,2-a]pyridine 5 | A375 | Melanoma | 9.7 - 44.6 | [1] |
| Unspecified Imidazo[1,2-a]pyridine 6 | A375 | Melanoma | <12 | [1] |
| Unspecified Imidazo[1,2-a]pyridine 7 | A375 | Melanoma | 9.7 - 44.6 | [1] |
| Unspecified Imidazo[1,2-a]pyridine 5 | WM115 | Melanoma | 9.7 - 44.6 | [1] |
| Unspecified Imidazo[1,2-a]pyridine 6 | WM115 | Melanoma | <12 | [1] |
| Unspecified Imidazo[1,2-a]pyridine 7 | WM115 | Melanoma | 9.7 - 44.6 | [1] |
| Unspecified Imidazo[1,2-a]pyridine 5 | HeLa | Cervical Cancer | 9.7 - 44.6 | [1] |
| Unspecified Imidazo[1,2-a]pyridine 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | [1] |
| Unspecified Imidazo[1,2-a]pyridine 7 | HeLa | Cervical Cancer | 9.7 - 44.6 | [1] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [2][3] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [2][3] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [2] |
| HB9 | A549 | Lung Cancer | 50.56 | [4] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [4] |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | [5] |
| Compound 12b | HepG2 | Liver Carcinoma | 13 | [5] |
| Compound 12b | MCF-7 | Breast Cancer | 11 | [5] |
| Compound 12b | A375 | Melanoma | 11 | [5] |
| 6-substituted imidazo[1,2-a]pyridine analogs (9 compounds) | HeLa | Cervical Carcinoma | < 150 (highly cytotoxic) | [6] |
In Vivo Acute Oral Toxicity
Acute oral toxicity studies are crucial for determining the potential adverse effects of a substance after a single oral dose. The OECD guidelines for the testing of chemicals, particularly guideline 423 (Acute Toxic Class Method), are widely followed for such assessments.[7][8][9] While no in vivo toxicity data for this compound is available, a study on other imidazo-based heterocyclic derivatives provides some context.
| Compound ID | Animal Model | Dose (mg/kg) | Observed Effects | Reference |
| This compound | - | - | No Data Available | - |
| IG-01-008 | Wistar Rats | ≥ 1000 | Significant toxicity, hepatic damage, cholestasis | [10] |
| IG-01-009 | Wistar Rats | ≥ 1000 | Significant toxicity, hepatic damage, cholestasis | [10] |
| N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine | Syrian Hamsters | 1000 (LD50) | Liver damage (hypertrophy, necrosis, steatosis), kidney injury | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay.
In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of five toxicity categories based on the Globally Harmonised System (GHS).[7][8][9]
Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing step.
General Protocol:
-
Animal Preparation: Use healthy, young adult rodents (preferably female rats), acclimatized to laboratory conditions.
-
Dosing: Administer the test substance orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Classification: Classify the substance into a GHS category based on the observed mortality at different dose levels.
Potential Signaling Pathways Involved in Toxicity
Several studies suggest that the biological effects, including the cytotoxicity, of imidazo[1,2-a]pyridine derivatives may be mediated through the modulation of key cellular signaling pathways.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1][16][17][18] Dysregulation of this pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation, immunity, cell proliferation, and survival.[19][20][21][22][23] Aberrant activation of these pathways is implicated in various cancers. Some imidazo[1,2-a]pyridine derivatives have been found to suppress the activation of STAT3 and NF-κB, leading to anti-inflammatory and anti-cancer effects.[19][20]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. benchchem.com [benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Cross-Reactivity Landscape of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this class, 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid represents a key analogue whose potential for kinase inhibition warrants a thorough investigation of its cross-reactivity profile. Understanding which kinases a compound interacts with is paramount for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying any off-target effects that could lead to toxicity.
This guide provides a comparative analysis of the potential cross-reactivity of this compound with other kinases. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes findings from structurally related imidazo[1,2-a]pyridine derivatives to project a likely kinase inhibition profile. This information is supplemented with detailed experimental protocols for assessing kinase selectivity and visual diagrams of key signaling pathways implicated for this class of compounds.
Projected Kinase Cross-Reactivity Profile
Based on the structure-activity relationships (SAR) of similar imidazo[1,2-a]pyridine compounds, this compound is anticipated to exhibit inhibitory activity against several kinase families. The data presented in the following table is a composite, extrapolated from published studies on related molecules and should be considered a predictive guide for initial experimental design.
| Kinase Target Family | Representative Kinases | Anticipated Potency (IC50) | Rationale and Key References |
| PI3K/AKT/mTOR Pathway | PI3Kα, AKT1, mTOR | µM range | Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this critical cancer-related pathway. |
| Dual-specificity tyrosine-regulated kinases (DYRKs) | DYRK1A | µM to sub-µM range | The imidazo[1,2-a]pyridine scaffold is a known inhibitor of DYRK1A, a kinase implicated in neurodegenerative diseases and cancer.[1][2] |
| CDC-like kinases (CLKs) | CLK1 | µM range | Co-inhibition of CLK1 alongside DYRK1A has been observed with some imidazo[1,2-a]pyridine derivatives.[1][2] |
| Cyclin-dependent kinases (CDKs) | CDK2 | µM range | Certain imidazo[1,2-a]pyridine analogues have demonstrated activity against CDKs, which are key regulators of the cell cycle. |
| RAF Kinases | B-RAFV600E | µM range | Some imidazo[1,2-a]pyridin-6-yl-benzamide analogs have been designed as inhibitors of RAF kinases.[3] |
Experimental Protocols for Kinase Selectivity Profiling
To empirically determine the cross-reactivity of this compound, a systematic approach involving in vitro kinase assays is essential. Below are detailed methodologies for conducting such studies.
Protocol 1: Broad Kinase Panel Screening (Radiometric Assay)
This protocol provides a high-throughput method to assess the inhibitory activity of a compound against a large number of kinases.
Materials:
-
This compound
-
A panel of purified, recombinant kinases
-
Specific kinase substrates (peptides or proteins)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
96- or 384-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reaction Setup: In each well of the microplate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor for each kinase).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to the filter plate. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Mobility Shift Assay (Microfluidic)
This non-radioactive method offers an alternative for measuring kinase activity by detecting the change in mobility of a fluorescently labeled substrate upon phosphorylation.
Materials:
-
This compound
-
Panel of purified kinases
-
Fluorescently labeled peptide substrates
-
Kinase reaction buffer
-
ATP
-
Microfluidic chip-based instrument (e.g., Caliper LabChip)
Procedure:
-
Compound Preparation: As described in Protocol 1.
-
Reaction Setup: In a microplate, combine the kinase, fluorescently labeled substrate, and the test compound in the kinase reaction buffer.
-
Initiation of Reaction: Add ATP to start the reaction.
-
Incubation: Incubate at a controlled temperature for a specific duration.
-
Termination: Stop the reaction by adding a stop solution.
-
Detection: Load the samples onto the microfluidic chip. The instrument will apply a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different electrophoretic mobilities. The fluorescence of each is detected and quantified.
-
Data Analysis: Calculate the percentage of substrate conversion to product. Determine the IC50 values as described in Protocol 1.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context of the potential kinase targets and the experimental process, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition points.
Caption: Involvement of DYRK1A and CLK1 in cellular processes.
Caption: Experimental workflow for kinase cross-reactivity profiling.
References
Benchmarking 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives against established drugs in key therapeutic areas. The data presented is based on available preclinical research, offering insights into its potential as a novel therapeutic agent.
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem. This heterocyclic system is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on the fluorinated derivative, this compound, and its analogs, benchmarking their performance against known drugs in the fields of urease inhibition, cancer, and inflammation.
Urease Inhibition: A Potential Anti-Ulcer Agent
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, a major contributor to peptic ulcers. The inhibition of this enzyme is a validated strategy for the treatment of such conditions. Recent studies have highlighted the potential of 6-fluoroimidazo[1,2-a]pyridine derivatives as potent urease inhibitors.
A study on a series of 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole derivatives, which are structurally similar to the title compound, demonstrated significant in vitro urease inhibitory activity.[2][3][4] Several of these analogs exhibited greater potency than the standard urease inhibitor, thiourea.[2][3][4]
Table 1: Comparative Urease Inhibition Data
| Compound | Target | IC50 (µM) | Reference Drug (Thiourea) IC50 (µM) |
| 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole derivative 4i | Urease | 5.68 ± 1.66 | 21.37 ± 1.76 |
| 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole derivative 4o | Urease | 7.11 ± 1.24 | 21.37 ± 1.76 |
| 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole derivative 4g | Urease | 9.41 ± 1.19 | 21.37 ± 1.76 |
| 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole derivative 4h | Urease | 10.45 ± 2.57 | 21.37 ± 1.76 |
Data is for oxazole derivatives of 6-Fluoroimidazo[1,2-a]Pyridine.[2][3][4]
Experimental Protocol: In Vitro Urease Inhibition Assay
The urease inhibitory activity of the compounds was assessed using the indophenol method, which quantifies ammonia production.[5]
-
Reagent Preparation: A solution of Jack bean urease, urea substrate, and the test compounds are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Enzyme Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specified period (e.g., 30 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea substrate.
-
Ammonia Quantification: After a further incubation period, the reaction is stopped, and the amount of ammonia produced is determined by adding phenol reagent (alkaline hypochlorite and phenol) and measuring the absorbance of the resulting indophenol blue at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration. Thiourea is used as a standard inhibitor for comparison.
Caption: Workflow for the in vitro urease inhibition assay.
Anticancer Activity: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel anticancer agents.[6] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[7][8][9][10]
While direct comparative data for this compound against standard anticancer drugs is limited, studies on other imidazo[1,2-a]pyridine derivatives have demonstrated potent in vitro activity against various cancer cell lines, with some compounds showing efficacy comparable to or greater than established drugs like Doxorubicin and Cisplatin.[11][12]
Table 2: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Drug | Cell Line | IC50 (µM) | Mechanism of Action (if known) |
| Imidazo[1,2-a]pyridine derivative 12b | Hep-2 | 11 | Not specified |
| Doxorubicin (Standard) | Hep-2 | 10 | DNA intercalating agent |
| Imidazo[1,2-a]pyridine hybrid HB9 | A549 | 50.56 | Not specified |
| Cisplatin (Standard) | A549 | 53.25 | DNA cross-linking agent |
| Imidazo[1,2-a]pyridine hybrid HB10 | HepG2 | 51.52 | Not specified |
| Cisplatin (Standard) | HepG2 | 54.81 | DNA cross-linking agent |
| Imidazo[1,2-a]pyridine compound 6 | A375 | 9.7 - 44.6 | AKT/mTOR pathway inhibition |
Data is for various imidazo[1,2-a]pyridine derivatives, not the specific title compound.[7][11][12]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined.
Caption: Simplified AKT/mTOR signaling pathway and the inhibitory action of certain imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity: A COX-2 Selective Profile
Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage its symptoms. A study on imidazo[1,2-a]pyridine carboxylic acid derivatives revealed their potential as anti-inflammatory agents.[13][14]
Notably, imidazo[1,2-a]pyridine-2-carboxylic acid, the parent compound of the title molecule, demonstrated superior efficacy in reducing carrageenan-induced edema in an in vivo model compared to the well-known NSAID, indomethacin.[13] Furthermore, in vitro analysis indicated that 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibits COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile.[13]
Table 3: Comparative Anti-inflammatory Activity
| Compound/Drug | Model/Target | Activity | Reference Drug (Indomethacin) |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced edema | More efficient inhibition of edema | Standard |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 | Preferential inhibition | - |
Data is for the non-fluorinated parent compound and its amino derivative.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or the reference drug (indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
The available preclinical data suggests that this compound and its analogs are a promising class of compounds with potential therapeutic applications in the treatment of peptic ulcers, cancer, and inflammatory disorders. The urease inhibition data is particularly noteworthy, with derivatives showing superior potency to the standard inhibitor thiourea. The anticancer and anti-inflammatory activities, while demonstrated for closely related compounds, highlight promising avenues for further investigation of the title compound. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further evaluate and benchmark this interesting scaffold. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. chemmethod.com [chemmethod.com]
- 13. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Preclinical Evaluation of Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical evaluation of imidazo[1,2-a]pyridine derivatives as potential anticancer agents, with a focus on their activity as PI3K/mTOR pathway inhibitors. Due to the limited publicly available preclinical data for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, this guide focuses on its close structural analogs and other well-characterized imidazo[1,2-a]pyridine derivatives to provide a valuable reference for researchers in the field.
Executive Summary
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anticancer therapeutics.[1][2] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against various cancer cell lines, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/mTOR pathway.[3][4] This guide summarizes the preclinical data for representative imidazo[1,2-a]pyridine derivatives, including their in vitro anticancer activity, in vivo efficacy, pharmacokinetic profiles, and safety data. The information presented herein is intended to aid researchers in the rational design and development of new imidazo[1,2-a]pyridine-based anticancer drugs.
Comparative Analysis of Preclinical Data
To provide a comprehensive overview, this guide compares the preclinical data of two well-characterized imidazo[1,2-a]pyridine derivatives, designated here as Compound 13k and Compound 15a , which have demonstrated significant potential as PI3K/mTOR inhibitors.
In Vitro Anticancer Activity
The in vitro cytotoxic activity of imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 13k | PI3Kα (IC50 = 1.94 nM) | HCC827 | Non-small cell lung | 0.09 | [5] |
| A549 | Non-small cell lung | 0.21 | [5] | ||
| SH-SY5Y | Neuroblastoma | 0.15 | [5] | ||
| HEL | Leukemia | 0.43 | [5] | ||
| MCF-7 | Breast | 0.18 | [5] | ||
| Compound 15a | PI3Kα/mTOR | HCT116 | Colon | Not specified | [3][4][6] |
| HT-29 | Colon | Not specified | [3][4][6] | ||
| Other Analogs | Not specified | HCC1937 | Breast | 45 - 79.6 | [7] |
| A375 | Melanoma | <12 | [8] | ||
| HT-29 | Colon | Not specified | [9] | ||
| Caco-2 | Colon | Not specified | [9] |
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives.
In Vivo Efficacy in Xenograft Models
The antitumor efficacy of lead imidazo[1,2-a]pyridine derivatives has been assessed in vivo using human tumor xenograft models in mice.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Compound 15a | HCT116 (colon) | Not specified | Significant | [3][4][6] |
| HT-29 (colon) | Not specified | Significant | [3][4][6] | |
| MBM-17S & MBM-55S | Not specified | Not specified | Significant | [10] |
Table 2: In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives.
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted for some imidazo[1,2-a]pyridine derivatives to evaluate their drug-like properties.
| Compound | Parameter | Value | Reference |
| Compound 15a | Plasma Clearance | Modest | [3][4][6] |
| Oral Bioavailability | Acceptable | [3][4][6] |
Table 3: Pharmacokinetic Profile of a Lead Imidazo[1,2-a]pyridine Derivative.
Safety and Toxicology
Preliminary safety and toxicology studies have been performed to assess the tolerability of imidazo[1,2-a]pyridine derivatives.
| Compound(s) | Study Type | Observations | Reference |
| Compound 15a | In vivo (xenograft) | No obvious effect on body weight | [3][4][6] |
| MBM-17S & MBM-55S | In vivo (xenograft) | No apparent toxicity based on appearance and changes in body weight | [10] |
| Imidazo-based derivatives | In vivo (acute) | Significant toxicity at doses ≥ 1000 mg/kg, including hepatic damage | [11] |
Table 4: Safety and Toxicology Data for Imidazo[1,2-a]pyridine Derivatives.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of anticancer compounds.
Caption: In Vitro Anticancer Drug Screening Workflow.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Imidazo[1,2-a]pyridine compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Imidazo[1,2-a]pyridine compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the imidazo[1,2-a]pyridine compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Imidazo[1,2-a]pyridine compound
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the imidazo[1,2-a]pyridine compound.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.
PI3Kα Kinase Assay
This biochemical assay measures the inhibitory activity of a compound against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Incubate the PI3Kα enzyme with various concentrations of the imidazo[1,2-a]pyridine compound.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescent signal, which is proportional to the amount of ADP, is measured using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion
References
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - East China Normal University [pure.ecnu.edu.cn:443]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of imidazo[1,2-a]pyridine derivatives, offering a comparative look at their therapeutic potential. This document summarizes quantitative data on their anticancer, antimicrobial, and anti-inflammatory activities, details key experimental protocols, and visualizes the associated signaling pathways.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically used drugs.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide synthesizes data from multiple studies to provide an objective comparison of the performance of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and methodologies.
Quantitative Data Summary
The following tables summarize the biological activities of various imidazo[1,2-a]pyridine derivatives, providing a quantitative comparison of their efficacy.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [1] |
| Thiazole-substituted imidazo[1,2-a]pyridine | HeLa (Cervical) | 0.21 | [1] |
| 1,2,4-oxadiazole-substituted imidazo[1,2-a]pyridine | T47D (Breast) | >10 | [1] |
| Compound 6 (imidazo[1,2-a]pyridine derivative) | A375 (Melanoma) | <12 | [1] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [3][4] |
| Compound 12b | HepG2 (Hepatocellular) | 13 | [3][4] |
| Compound 12b | MCF-7 (Breast) | 11 | [3][4] |
| Compound 12b | A375 (Melanoma) | 11 | [3][4] |
| Imidazopyridine compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [5] |
| Imidazopyridine compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [5] |
| Imidazopyridine compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [5] |
| IP-5 | HCC1937 (Breast) | 45 | [6] |
| IP-6 | HCC1937 (Breast) | 47.7 | [6] |
| Compound 10 (amidino-substituted) | Colon Carcinoma | 0.4 | [7] |
| Compound 14 (2-imidazolinyl amidino-substituted) | Colon Carcinoma | 0.7 | [7] |
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives (MIC values in µg/mL or µM)
| Compound/Derivative | Microbial Strain | MIC | Reference |
| Azo-linked imidazo[1,2-a]pyridine (4e) | P. aeruginosa | 0.5 mg/mL | [8] |
| Azo-linked imidazo[1,2-a]pyridine (4e) | S. aureus | 0.5 mg/mL | [8] |
| Azo-linked imidazo[1,2-a]pyridine (4e) | E. coli CTXM | 0.5-0.7 mg/mL | [8] |
| Azo-linked imidazo[1,2-a]pyridine (4e) | K. pneumoniae NDM | 0.5-0.7 mg/mL | [8] |
| Imidazo[1,2-a]pyrimidine chalcones (4a, 4b, 4c, 4e, 4f) | Various bacteria | Good to excellent | [9] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (replicating) | 0.4–1.9 µM | [10] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (MDR) | 0.07–2.2 µM | [10] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (XDR) | 0.07–0.14 µM | [10] |
| Compound 14 (2-imidazolinyl amidino-substituted) | E. coli | 32 µM | [7] |
| Amide-containing imidazo[2,1-b][1][3][11]thiadiazole (21c, 21g) | Various bacteria | 4 µg/mL | [12] |
Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Assay/Target | Activity | Reference |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | NF-κB and STAT3 pathways | Inhibition | [13][14] |
| Imidazo[1,2-a]pyrimidine derivative (e10) | COX-2 Inhibition | IC50 = 13 µmol/l | [15] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | COX-2 Inhibition | Preferential inhibition | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the evaluation of imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[6]
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treated and untreated cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p53, Bax, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][17]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
For Apoptosis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
-
For Cell Cycle Analysis:
-
Cell Fixation: Treated cells are harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[18]
-
Signaling Pathways and Experimental Workflows
The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated … [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journal.waocp.org [journal.waocp.org]
- 18. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe management of this compound, from initial handling to final disposal. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors or dust.[1] |
Avoid the formation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing.[2] In the event of a spill, the area should be evacuated if necessary. For small spills, the material should be absorbed with an inert, non-combustible absorbent such as sand or vermiculite.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations. This compound should be treated as hazardous waste.
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents, acids, and bases.[1][3]
-
-
Waste Collection and Containerization :
-
Labeling :
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
-
Disposal :
-
When the container is full or no longer in use, arrange for its removal by a licensed hazardous waste disposal company.[5] Complete any necessary waste pickup request forms as required by your institution.[3]
-
The primary method for the disposal of pyridine and its derivatives is high-temperature incineration.[6]
-
Hazard and Disposal Information Summary
The following table summarizes key safety and disposal information for halogenated imidazopyridine carboxylic acids, based on data for similar compounds.
| Hazard Classification | Handling Precautions | Disposal Method |
| Skin Irritant[5][7] | Wear chemical-resistant gloves and a lab coat.[1] | Collect in a labeled hazardous waste container.[1] |
| Eye Irritant[5][7] | Wear safety glasses with side shields or goggles.[1] | Segregate from incompatible materials.[3] |
| May cause respiratory irritation[5][7] | Handle in a chemical fume hood.[1] | Dispose of via a licensed waste disposal service.[5] |
| Harmful if swallowed[5] | Avoid ingestion. Wash hands thoroughly after handling.[5] | Incineration is a common disposal method for pyridine derivatives.[6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Essential Safety and Handling Guide for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 367500-94-5 |
| Molecular Formula | C8H5FN2O2 |
| Molecular Weight | 180.14 g/mol [1] |
| Physical State | Solid |
| Melting Point | 248 - 250 °C (decomposes) |
Hazard Identification and Precautionary Statements
This substance is classified as hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation.
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P260: Do not breathe dust.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.
-
P363: Wash contaminated clothing before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance (approximately 55 feet) from the work area.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[4] A face shield should be worn over safety goggles when there is a risk of splashing.[5][6]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves for chemical resistance.[2][7] Do not use latex gloves.[2] Inspect gloves for any tears or punctures before use and change them immediately if contaminated.
-
Lab Coat: A long-sleeved, fully buttoned lab coat is required.[4]
-
Clothing: Wear long pants and closed-toe shoes to ensure maximum skin coverage.[6]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[6] All respirator users must be part of a respiratory protection program that includes medical evaluation and fit testing.[6]
3. Handling and Storage:
-
Handling:
-
Storage:
Disposal Plan
1. Waste Collection:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., polyethylene).[3]
2. Waste Segregation:
-
This compound is a halogenated organic acid. Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
3. Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
5. Final Disposal:
-
Dispose of the hazardous waste through your institution's EHS-approved waste disposal vendor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epa.gov [epa.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
